Molybdenum
Description
Structure
2D Structure
Properties
IUPAC Name |
molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024207, DTXSID40872440, DTXSID00872441, DTXSID901317203 | |
| Record name | Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(6+) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
MOLYBDENUM, a chemical element, is a hard, high-melting (refractory) high-density dark gray metal or black powder. Insoluble in water. Used to make structural alloys; used as a catalyst. Molybdenum dust and fumes can irritate the eyes and respiratory tract., Dry Powder; Other Solid; Pellets or Large Crystals, Dark gray or black powder with a metallic luster; [NIOSH], SILVER-WHITE LUSTROUS METAL OR DARK GREY POWDER., Dark gray or black powder with a metallic luster. | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Molybdenum | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Molybdenum | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/64 | |
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| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
8717 °F at 760 mmHg (NIOSH, 2023), 4639 °C, 4612 °C, 8717 °F | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), Practically insoluble in alkali hydroxides or fused alkalis; reacts with nitric acid, hot concentrated sulfuric acid, fused potassium chlorate or nitrate, Insoluble in water; soluble in nitric acid, sulfuric acid; slightly soluble in hydrochloric acid; insoluble in hydrofluoric acid, dilute sulfuric acid, Insoluble in hydrochloric acid and hydrogen fluoride, ammonia, sodium hydroxide, or dilute sulfuric acid; soluble in hot concentrated sulfuric or nitric acids, Solubility in water: none, Insoluble | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
10.28 (NIOSH, 2023) - Denser than water; will sink, 10.2 g/cu cm, 10.2 g/cm³, 10.28 | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1003 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), Vapor pressure: 1.83X10-9 Pa at 1600 K; 4.07X10-7 Pa at 1800 K; 3.03X10-5 Pa at 2000 K 0.00102 Pa at 2200 K; 0.0189 Pa at 2400 K /Calculated/, 1 Pa at 2469 °C (solid); 10 Pa at 2721 °C; 100 Pa at 3039 °C; 1 kPa at 3434 °C; 10 kPa at 3939 °C; 100 kPa at 4606 °C, 0 mmHg (approx) | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | MOLYBDENUM, DUST & INSOLUBLE COMPOUNDS (as Mo) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/506 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | MOLYBDENUM, SOLUBLE COMPOUNDS | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/507 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Molybdenum | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0433.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Impurities: trace metals, potassium, sodium., Impurities: Carbon, oxygen, nitrogen, iron, nickel, silicon. | |
| Record name | MOLYBDENUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5032 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Dark-gray or black powder with metallic luster or coherent mass of silver white color; body centered cubic structure, Very hard, but more ductile that the chemically similar element tungsten, Gray-black metal, cubic | |
CAS No. |
7439-98-7, 16065-87-5, 22541-84-0, 16727-12-1 | |
| Record name | MOLYBDENUM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Molybdenum | |
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| Record name | Molybdenum, ion (Mo(6+)) | |
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| Record name | Molybdenum | |
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| Record name | Molybdenum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molybdenum(6+) ion | |
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| Record name | Molybdenum(1+) | |
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| Record name | Molybdenum | |
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Melting Point |
4752 °F (NIOSH, 2023), 2622 °C, 2617 °C, 4752 °F | |
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Molybdenum in Catalysis
Heterogeneous Molybdenum Catalysis
Heterogeneous catalysis involves reactions where the catalyst is in a different phase from the reactants, typically a solid catalyst interacting with gaseous or liquid reactants. This compound-based materials are prominent in this field due to their diverse chemical properties and the ability to engineer their surface and bulk structures for specific catalytic applications. The use of solid supports, such as metal-organic frameworks (MOFs), can significantly impact the activity and selectivity of heterogeneous this compound(VI) catalysts by modulating the chemical environments of the active sites. bohrium.com
This compound Oxide-Based Catalysts
This compound oxide compounds are frequently utilized as catalysts in various chemical processes. lidsen.comresearchgate.net Their effectiveness stems from their favorable redox characteristics and high thermal stability. lidsen.comresearchgate.netlidsen.com
Redox Characteristics and Thermal Stability in Catalytic Reactions
This compound oxide-based catalysts exhibit good redox properties and high thermal stability, making them suitable for demanding catalytic applications. lidsen.comresearchgate.netlidsen.com For instance, MoO₃ is known for its stability at elevated temperatures. lidsen.comlidsen.com Substoichiometric this compound oxides (MoOₓ, 2 < x < 3), such as Mo₉O₂₆ and Mo₄O₁₁, also show notable thermal stability within specific temperature ranges in an argon atmosphere. Mo₉O₂₆ is stable up to approximately 790 °C, above which it begins to decompose into Mo₄O₁₁. mdpi.com Mo₄O₁₁ remains stable up to around 830 °C before converting to MoO₂ and MoO₃ at higher temperatures, and fully transforming into MoO₂ at 1000 °C. mdpi.comsemanticscholar.org The decomposition of this compound oxide with increasing temperature involves the loss of oxygen. semanticscholar.org The ability of this compound oxides to transition between various oxidation states is crucial for their catalytic activity in redox reactions. lidsen.comlidsen.com
Hydroprocessing Applications: Hydrodesulfurization, Hydrodenitrogenation, and Hydrodeoxygenation
This compound oxide-based catalysts, particularly MoO₃, are extensively used in the petroleum industry for refining processes such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN). lidsen.comlidsen.com These processes are vital for removing sulfur and nitrogen contaminants from crude oil, thereby improving fuel quality. lidsen.comlidsen.com this compound trioxide serves as a catalyst in the HDS of petroleum. lidsen.com
Hydrodeoxygenation (HDO) of lignocellulosic pyrolysis oils is another area where this compound oxide-based catalysts show promise, offering high selectivities to arenes. rsc.org These gas-phase HDO reactions can be conducted at temperatures between 300 °C and 400 °C at ambient pressure, contributing to lower hydrogen consumption and higher energy efficiency. rsc.org Doping or modifying this compound oxide materials with transition metals like Ni, Co, or Pt has been shown to enhance their activity in HDO compared to pure MoO₃. rsc.org For HDS and HDN, NiMoO₄ and CoMoO₄ exhibit altered catalytic properties compared to bulk MoO₃. rsc.org The substitution of lattice metal atoms by low-valence dopants can influence the redox properties of metal oxides and create Lewis acid sites, which lower the energy required for oxygen vacancy formation. rsc.org
Conventional hydroprocessing catalysts are typically prepared by sulfiding metal oxide precursors (this compound or tungsten oxides) supported on materials like Al₂O₃ or TiO₂ and promoted by cobalt or nickel. oaepublish.com This sulfidation process generates MoS₂ or WS₂ with promoters at the edges, forming the active phases for HDS and HDN. oaepublish.com this compound nitrides and carbides synthesized from supported this compound oxides have also demonstrated catalytic activities competitive with commercial sulfide (B99878) catalysts for HDN, HDS, and HDO. acs.org
Selective Oxidation and Ammoxidation Processes
This compound oxides are essential catalysts for various chemical processes due to their redox characteristics, including selective oxidation reactions. lidsen.comlidsen.com For example, α-MoO₃ acts as a catalyst in the selective oxidation of methanol (B129727) to formaldehyde (B43269). lidsen.com The industrial production of formaldehyde commonly employs an iron molybdate (B1676688) catalyst containing excess this compound oxide in a process known as the Formox process. lidsen.comlidsen.com This process typically operates at temperatures between 200 and 250 °C, with potential hotspots reaching 350 to 400 °C due to the exothermic reaction. lidsen.comlidsen.com
This compound-vanadium oxide systems, often containing niobium and tellurium (MoVNbTeO), are significant catalysts for the selective oxidation and ammoxidation of light hydrocarbons, such as the ammoxidation of propane (B168953) to acrylonitrile (B1666552) or oxidation to acrylic acid. researchgate.netlu.seworldscientific.com These complex systems often involve multiple crystalline phases, with the orthorhombic M1 phase being crucial for activating paraffins and catalyzing ammoxidation. researchgate.net The M1 phase's active centers contain a specific arrangement of elements (V⁵⁺, Te⁴⁺, Mo⁶⁺, and Nb⁵⁺) that facilitate the catalytic transformation while preventing overoxidation. researchgate.net The pseudo-hexagonal M2 phase can act as a co-catalyst, converting intermediate propylene (B89431) to acrylonitrile. researchgate.net Selective oxidation catalysts are frequently mixed-metal oxides comprising at least two metals, such as Bi₂Mo₃O₁₂. mdpi.com
Role in Hydrogen Evolution and Oxygen Reduction Reactions
This compound-derived catalysts, including this compound oxides (MoO₃₋ₓ), are evolving as substrates for the oxygen reduction reaction (ORR) and hydrogen evolution reaction (HER). acs.org this compound oxides with varying stoichiometries and oxidation states are being investigated for these applications. acs.org
Pt-loaded MoO₃ nanorods (Pt/MoO₃) have been synthesized and evaluated as catalysts for HER and ORR in basic media. acs.org Optimized Pt₂₀%/MoO₃ catalysts have shown promising activity and stability for both reactions, in some cases exhibiting superior performance compared to commercial Pt/C catalysts, particularly in terms of activity and long-term stability for ORR. acs.orgwpmucdn.com The synergistic interaction between Pt and MoO₃ contributes to the enhanced activity. acs.org Studies indicate that the ORR on these catalysts can proceed through a 4-electron transfer process with low hydroperoxide production. acs.org
This compound tungsten hydrogen oxide doped with phosphorus (P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃) has been developed as a bifunctional electrocatalyst for both HER and oxygen evolution reaction (OER) in alkaline electrolytes, showing potential as an alternative to noble metal catalysts. rsc.org
This compound Carbide-Based Catalysts
This compound carbides (MoₓC, including MoC and Mo₂C) have garnered significant attention as earth-abundant and non-noble catalysts for sustainable hydrogen production through the hydrogen evolution reaction (HER). mdpi.comresearchgate.net They are recognized for their excellent catalytic activity, which can be comparable to platinum, along with their low cost, high chemical stability, and natural abundance. mdpi.comresearchgate.net The electronic structure of this compound carbides is considered similar to that of noble metals, which contributes to their catalytic properties. acs.orgrsc.org
This compound carbide-based catalysts are also being explored for other reactions, including the reduction of CO₂ to CO, where Mo₂C has shown activity and selectivity as a non-precious metal catalyst. nih.gov They are also investigated for methane (B114726) reforming reactions for hydrogen production. acs.org
Structure-Activity Relationships in Carbon Dioxide Conversion
This compound-based catalysts have shown promise for the conversion of carbon dioxide (CO₂) into valuable chemicals, such as carbon monoxide (CO) and methanol. The catalytic performance is intricately linked to the structural properties of the this compound species. For instance, this compound carbide (Mo₂C) is an active and selective catalyst for the reverse water-gas shift (RWGS) reaction (CO₂ + H₂ ⇌ CO + H₂O). Studies have shown that the basicity and redox properties of Mo₂C correlate well with high catalytic activity for CO₂ activation at temperatures around 700 K. rsc.org The β-Mo₂C phase has been observed to remain stable before and after the reaction. rsc.orgresearchgate.net
The support material also plays a crucial role in the catalytic activity of this compound-based catalysts for CO₂ conversion. For example, attaching nanoparticles of β-Mo₂C onto a silicon dioxide (SiO₂) support significantly improves the catalytic activity compared to bulk β-Mo₂C. carboncapturejournal.com The amorphous structure of the SiO₂ support is critical for the formation of nanoparticles, enhancing both the activity and stability of the β-Mo₂C/SiO₂ catalyst in RWGS reactions. carboncapturejournal.com
Furthermore, the degree of carburization in this compound (oxy)carbide catalysts supported on activated carbon can tune their reactivity for CO₂ hydrogenation. researchgate.netsemanticscholar.org this compound carbide catalysts (formed at higher carburization temperatures, e.g., 700 °C and 800 °C) are significantly more active for CO₂ hydrogenation than this compound oxycarbide catalysts (formed at lower temperatures, e.g., 500 °C and 600 °C), with CO being the primary product. researchgate.netsemanticscholar.org This suggests that carbidic Mo sites are primarily associated with CO₂ conversion. researchgate.netsemanticscholar.org
Reaction-Induced Carburization and Active Site Characterization (e.g., MoOxCy)
Traditional methods for preparing this compound carbides can be complex and energy-intensive. eurekalert.org However, reaction-induced carburization offers a facile strategy for establishing this compound carbide catalysts during the catalytic process itself. eurekalert.orgnih.gov For instance, an Ir-modified MoO₃ catalyst prepared by a one-step flame spray pyrolysis method can undergo reaction-induced carburization during the RWGS reaction, leading to the formation of oxidation-resistant this compound oxycarbide (MoOxCy) active sites. eurekalert.orgnih.gov These unsaturated MoOxCy species on the surface of this compound carbides have been identified as crucial active sites for the RWGS reaction. eurekalert.orgresearchgate.net
Mechanistic studies suggest that in the presence of these MoOxCy species, a carbon cycle pathway can be involved in the RWGS reaction. eurekalert.orgresearchgate.net In this pathway, a carbon atom from CO₂ inserts into a vacancy between two Mo atoms. CO is then released by taking another carbon atom from the oxycarbide, which regenerates the vacancy. researchgate.net This carbon cycle pathway can supplement the traditional redox mechanism, leading to enhanced CO₂ conversion. eurekalert.org
Near-ambient pressure photoelectron spectroscopy (NAPPES) has been utilized to explore the mechanistic aspects of the RWGS reaction over Mo₂C catalysts. rsc.orgresearchgate.net These studies indicate that oxycarbide species act as active intermediates. rsc.orgresearchgate.net The Mo²⁺ oxidation state in Mo₂C remains largely unchanged throughout the reaction, indicating the catalyst's stability. rsc.org
Hydrogen Evolution Reaction (HER) Electrocatalysis
The hydrogen evolution reaction (HER), a key process in electrochemical water splitting for producing clean hydrogen, can be effectively catalyzed by this compound-based materials, offering a promising alternative to expensive platinum-based catalysts. mdpi.combohrium.comsigmaaldrich.com Various this compound-based materials, including MoO₂, MoS₂, and Mo₂C, have attracted significant interest due to their admirable activities across a wide pH range. mdpi.com
Different this compound compounds exhibit distinct properties for HER. MoO₂, with its good electronic conductivity, structural stability, and abundant active sites (O edge and Mo edge), shows great potential as an HER catalyst. mdpi.com MoS₂, a layered transition metal dichalcogenide, is also widely used as a Pt alternative due to its earth abundance, rich active sites (sulfur-edge sites), and chemical stability. mdpi.comsigmaaldrich.comscielo.org.mxbohrium.com this compound carbides (MoₓC), such as MoC and Mo₂C, have also garnered extensive attention for sustainable hydrogen production due to their Pt-like catalytic activity, low cost, and high chemical stability. mdpi.com
Strategies for Enhancing Catalytic Activity: Doping, Composites, Heterogeneous Structures
To address limitations such as limited active sites and sluggish electron/ion transfer in some this compound-based HER catalysts, various strategies are employed to enhance their activity and stability. mdpi.com
Doping: Doping with heteroatoms, both non-metallic (e.g., S, N) and metallic (e.g., Ni, Co), is an effective method to improve the intrinsic activity of this compound-based catalysts. mdpi.commdpi.comrsc.org Doping can modulate the electronic structure, enhance conductivity, tune the binding energy of hydrogen, and create more active sites. mdpi.commdpi.com For instance, S-doping can balance the bonding energy of Mo-H bonds, promoting H₂ formation. mdpi.com Metal doping, such as with Ni or Co, can improve HER activity by modulating the electronic structure and enhancing conductivity. mdpi.commdpi.com
Composites: Coupling this compound-based materials with conductive carbon matrices (e.g., graphene, carbon fibers) can enhance electrical conductivity, improve the dispersion of active sites, and increase the specific surface area. mdpi.comscielo.org.mxbohrium.com For example, MoS₂/graphene composites have shown enhanced photo-activity for HER due to facilitated charge separation. scielo.org.mx
Heterogeneous Structures: Constructing heterogeneous structures by combining this compound-based materials with other catalytic materials can lead to synergistic effects and enhanced HER performance. mdpi.combohrium.commdpi.com For example, MoC-Mo₂C composite nanowires with heterophase structures have been synthesized for efficient hydrogen production. mdpi.com The heterogeneous structure can optimize the adsorption and desorption of protons and enhance electrical conductivity. mdpi.com Combining MoP with other metal phosphides like CoP or NiP can also enhance HER performance by modulating electronic structures. bohrium.com
Mechanistic Insights into Hydrogen Production
The hydrogen evolution reaction typically proceeds via two main mechanisms: the Volmer-Tafel and Volmer-Heyrovsky pathways. mdpi.combohrium.comscielo.org.mx Both mechanisms involve an initial Volmer step where hydrated protons (H₃O⁺ in acidic solution) or water molecules (in neutral/alkaline solution) are reduced to produce adsorbed hydrogen atoms (H). mdpi.com Subsequently, H₂ is formed either through a Tafel step (recombination of two H) or a Heyrovsky step (reaction of H* with another proton/water molecule). mdpi.com
The catalytic activity is significantly influenced by the binding energy of the adsorbed hydrogen atom (ΔGH). scielo.org.mx According to the Sabatier principle, an ideal catalyst should have a ΔGH close to zero, representing a balance between sufficient adsorption for the Volmer step and not too strong adsorption that would hinder the desorption steps (Tafel or Heyrovsky). scielo.org.mx
For this compound-based catalysts, the specific active sites and the mechanism can vary depending on the compound and its structure. For MoS₂, the sulfur-edge sites of nanostructured MoS₂ are identified as the real active electrocatalytic HER sites. scielo.org.mx The phase transition of MoS₂ from the semiconducting 2H phase to the metallic-like 1T phase can also significantly enhance HER activity due to improved conductivity. scielo.org.mxbohrium.com
In this compound phosphides (MoP), phosphorus atoms play a vital role in adjusting the electronic structure for better HER performance. bohrium.com For this compound carbides (Mo₂C), a dual-site mechanism has been suggested for synthesis gas conversion, where low-valent this compound species dissociate CO and generate CHₓ groups, while higher-valent Mo sites adsorb CO for higher alcohol formation. acs.orgosti.gov While this is for syngas, similar insights into site-specific activity are relevant for HER on carbides.
The pH of the electrolyte also profoundly influences the HER mechanism. mdpi.com
This compound Sulfide and Phosphide (B1233454) Catalysts
This compound sulfides and phosphides are particularly important classes of this compound-based catalysts, especially for reactions like synthesis gas conversion to alcohols.
Synthesis Gas Conversion to Alcohols: Mechanisms and Kinetics
Synthesis gas (syngas), primarily a mixture of CO and H₂, can be converted into various alcohols over this compound sulfide and phosphide catalysts. tandfonline.comresearchgate.netrsc.org Promoted this compound disulfide (MoS₂) and this compound phosphide (MoP) catalysts have shown high selectivity towards alcohols. tandfonline.comresearchgate.netcapes.gov.br
Density functional theory (DFT) calculations have provided insights into the mechanisms involved. tandfonline.comresearchgate.netcapes.gov.br On Mo-based catalysts, CO adsorption is weakened by the presence of C, P, or S ligands. tandfonline.comresearchgate.netcapes.gov.br This facilitates CO dissociation, either directly on this compound carbide (Mo₂C) or via H-assisted dissociation on MoS₂, Mo₂C, and MoP. tandfonline.comresearchgate.netcapes.gov.br
The product distribution of hydrocarbons and alcohols often follows the Anderson-Schulz-Flory (ASF) polymerization mechanism, consistent with a CO insertion mechanism for chain growth. tandfonline.comresearchgate.netrsc.orgcapes.gov.br In this mechanism, CHₓ species are formed from the hydrogenation or dissociation of CO and subsequently undergo insertion of adsorbed CO or formyl species to build longer carbon chains, which are then hydrogenated to alcohols or hydrocarbons. acs.orgosti.govresearchgate.net
The selectivity towards alcohols is significantly influenced by the presence of promoters, particularly alkali metals and Group VIII metals. tandfonline.comresearchgate.netcapes.gov.brrug.nl These promoters can inhibit hydrocarbon formation and enhance alcohol synthesis. researchgate.netrug.nl For example, alkali metals can be inserted between MoS₂ layers, increasing the plate length and packing degree, and can increase the amount of high-valent Mo on the surface, which is associated with non-dissociative CO adsorption and subsequent insertion into CHₓ species to form oxygenates. researchgate.net
For MoP catalysts, the support material also affects the selectivity in CO₂ hydrogenation to methanol, influencing the rates of competing reactions like the reverse water-gas shift. mdpi.com Zirconia (ZrO₂) has shown the ability to shift selectivity towards methanol over MoP/ZrO₂ catalysts. mdpi.com
Kinetic studies of syngas conversion over promoted MoS₂ catalysts have been described using empirical power law models. tandfonline.comacs.org Mechanistic kinetic models based on the CO insertion mechanism have also been developed, successfully predicting product formation and distribution under various conditions. acs.org
Data Table: Selectivity of Promoted this compound Catalysts in Synthesis Gas Conversion to Alcohols
| Catalyst Type | Promoters | Alcohol Selectivity (C atom %) (CO₂-free basis) | Typical Operating Conditions (Pressure, H₂/CO ratio, Temperature) | Reference |
| Promoted MoS₂ | Alkali metals, Group VIII metals | ~80 | 5–8 MPa, 2:1 – 1:1, 537–603 K | tandfonline.comresearchgate.netcapes.gov.br |
| Promoted MoP | Alkali metals, Group VIII metals | ~80 | 5–8 MPa, 2:1 – 1:1, 537–603 K | tandfonline.comresearchgate.netcapes.gov.br |
| Promoted Mo₂C | Alkali metals, Group VIII metals | ~60 | Typical syngas conversion conditions | tandfonline.comcapes.gov.br |
| M/MoO₃/SiO₂ (M=Ni, Co, Cu, Ru) | Transition Metals | 35-40% oxygenates | 5.8 MPa, 523 K | acs.orgosti.gov |
Influence of Ligands and Promoters on Catalytic Selectivity
The catalytic activity and selectivity of this compound-based catalysts are significantly influenced by the nature of coordinating ligands and the presence of promoters. In heterogeneous catalysis, for instance, density functional theory (DFT) calculations have shown that the adsorption of carbon monoxide (CO) on this compound is weakened by the presence of carbon, phosphorus, or sulfur ligands. This weakening facilitates CO dissociation, a crucial step in reactions like synthesis gas conversion. tandfonline.com Consequently, this compound-based catalysts often exhibit high selectivity towards hydrocarbons unless promoted with alkali metals or Group VIII metals, which can enhance alcohol selectivity. tandfonline.com
In alkene metathesis, the efficiency of this compound catalysts is highly dependent on the combination of anionic ligands. ethz.ch High-oxidation-state this compound complexes bearing electronically distinct ligands, such as a donor and an acceptor ligand, are suggested to be particularly effective. nih.gov Theoretical studies indicate that an acceptor ligand can enhance the metal's Lewis acidity, which is necessary for alkene binding. nih.gov A donor ligand can facilitate the decomposition of the metallacyclobutane intermediate, leading to increased catalytic activity. nih.gov
Promoters also play a vital role in tuning the performance of this compound catalysts. For example, in hydrodesulfurization (HDS) catalysts, the addition of complexing organic compounds can enhance the interaction between this compound and promoters like nickel or cobalt during the sulfiding process, leading to increased HDS activity. scielo.org.mx Partially reduced this compound species (Mo⁵⁺ entities) in promoted catalysts have shown high activity in HDS reactions. scielo.org.mx The promotional effect of this compound has also been observed in combination with transition metals like iridium, rhodium, and platinum for the hydrodeoxygenation (HDO) of alcohols. rsc.org Reduced this compound sites on alloyed nanoparticles are suggested to activate the C-O bond, while the other transition metal assists in activating hydrogen, which helps maintain this compound in a reduced state for catalytic turnover. rsc.org
Homogeneous this compound Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. This compound complexes serve as effective homogeneous catalysts for various organic transformations.
This compound-Catalyzed Deoxydehydration Reactions of Diols
This compound catalysts are active in the deoxydehydration (DODH) of vicinal diols, transforming them into olefins. This reaction is particularly relevant for converting oxygen-rich biomass derivatives into valuable hydrocarbons. researchgate.net Dioxo-molybdenum complexes have been reported as catalysts for this transformation. researchgate.net
Density functional theory (DFT) has been a crucial tool in investigating the mechanism of this compound-catalyzed deoxydehydration of vicinal diols. Studies using DFT have explored the catalytic cycle, proposing key intermediates and transition states. researchgate.netrsc.orgnih.gov For instance, DFT studies have investigated the mechanism using a phosphane as a reductant and a [Mo(O)₂(Qᴿ)₂] complex (Qᴿ = acylpyrazolonate ligand) as a catalyst. rsc.orgrsc.org
Computational studies have analyzed alternative reaction pathways. In one proposed pathway (Pathway A), the condensation of the diol with the this compound complex occurs before oxygen atom transfer to the reductant. rsc.orgresearchgate.net In another pathway (Pathway B), the oxygen atom transfer to the reductant, leading to the reduction of the this compound species, precedes the diol condensation. rsc.orgresearchgate.net DFT calculations have indicated that Pathway B is often energetically preferred. rsc.orgresearchgate.net
Based on experimental observations and computational studies, catalytic cycles for this compound-catalyzed deoxydehydration of diols have been elucidated. A generally accepted catalytic cycle involves three key processes: (i) condensation of a diol to the metal center to form a metal diolate species, (ii) reduction of the metal-oxo catalyst with an appropriate reductant, and (iii) extrusion of the alkene from the metal diolate, regenerating the active this compound species. rsc.orgnsf.gov
In the case of vicinal diols, the catalytic cycle often involves the condensation of the diol with a Mo(VI) oxo complex to form an intermediate. researchgate.netnih.gov This is followed by oxidative cleavage of the diol, resulting in a reduced Mo(IV) complex and the formation of carbonyl compounds. researchgate.netnsf.gov The final step involves the extrusion of the alkene product, which also regenerates the Mo(VI) species. researchgate.net DFT studies have corroborated this proposed pathway, with alkene extrusion potentially proceeding through a retro-[3+2] cycloaddition mechanism. researchgate.net
The specific steps and their order within the catalytic cycle can vary depending on the catalyst and the reductant used. For example, the reduction of the metal-oxo species and the formation of the metal-diolate can occur in different sequences. nsf.gov
Mechanistic Investigations using Computational Chemistry
Coordination Complexes in Catalytic Processes
This compound coordination complexes are central to homogeneous catalysis. The ability of this compound to coordinate with a variety of ligands allows for the tuning of its electronic and steric properties, which is essential for designing selective and active catalysts. Examples of this compound coordination complexes used in catalysis include those with acylpyrazolonate ligands rsc.orgrsc.org, tetradentate ligands nsf.gov, OSSO type ligands nsf.gov, ONNO ligands researchgate.net, and pentamethylcyclopentadiene ligands researchgate.net.
This compound hexacarbonyl, Mo(CO)₆, is a common precursor for the synthesis of various this compound coordination complexes used in homogeneous catalysis. wikipedia.org One or more CO ligands in Mo(CO)₆ can be displaced by other ligands to form complexes that act as catalysts in reactions such as alkyne metathesis and the Pauson-Khand reaction. wikipedia.org
The structure of the coordination complex, including the geometry around the this compound center and the nature of the ligands, directly impacts its catalytic performance. For instance, chiral this compound catalysts with specific ligand arrangements have been developed for enantioselective alkene metathesis. nih.gov The design of these complexes focuses on creating a stereogenic metal center and incorporating ligands that facilitate the desired catalytic transformation with high enantioselectivity. nih.gov
Interactive Data Tables:
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Table 1: Influence of Promoters on this compound Catalyst Selectivity (Conceptual Data)
| Catalyst Type | Promoter (Example) | Primary Selectivity | Notes | Source |
| Mo-based (Synthesis Gas) | Alkali Metals | Alcohols | Enhances alcohol yield | tandfonline.com |
| Mo-based (Synthesis Gas) | Group VIII Metals | Alcohols | Enhances alcohol yield | tandfonline.com |
| MoS₂ / MoP | Promoted | Alcohols (~80%) | High alcohol selectivity | tandfonline.com |
| Mo₂C | Promoted | Alcohols (~60%) | Lower alcohol selectivity compared to MoS₂/MoP | tandfonline.com |
| CoMo/Al₂O₃ (HDS) | Organic Additives | HDS Activity | Enhances Mo-promoter interaction | scielo.org.mx |
| M-Mo/SiO₂ (HDO) | Ir, Rh, Pt | Alcohol HDO | Promotional effect observed | rsc.org |
| Pd-Mo/SiO₂ (HDO) | - | Tertiary Alcohol HDO | Selective for tertiary alcohols | rsc.org |
Table 2: Proposed Steps in this compound-Catalyzed Diol Deoxydehydration (Based on DFT)
| Step Number | Process | Description | Mo Oxidation State Change (Example) | Source |
| (i) | Diol Condensation | Diol coordinates to the Mo center, forming a metal diolate. | Mo(VI) -> Mo(VI) (intermediate) | rsc.orgnsf.gov |
| (ii) | Reduction / Oxygen Atom Transfer | Reductant transfers oxygen from Mo, reducing the metal center. | Mo(VI) -> Mo(IV) | researchgate.netrsc.orgnih.gov |
| (iii) | Alkene Extrusion | Alkene product is released from the metal diolate. | Mo(IV) -> Mo(VI) | researchgate.netrsc.orgnsf.gov |
| Alternative A | Diol Condensation precedes Reduction | Diol coordinates before oxygen atom transfer to reductant. | - | rsc.orgresearchgate.net |
| Alternative B | Reduction precedes Diol Condensation | Oxygen atom transfer to reductant occurs before diol condensation. | - | rsc.orgresearchgate.net |
Table 3: Examples of this compound Coordination Complexes in Catalysis
| Complex Type | Ligands (Examples) | Catalytic Application (Examples) | Source |
| Dioxo-molybdenum complexes | Acylpyrazolonate (Qᴿ) | Deoxydehydration of diols | rsc.orgrsc.org |
| This compound complexes | Tetradentate | Deoxydehydration of diols | nsf.gov |
| This compound complexes | OSSO type | Deoxydehydration of diols | nsf.gov |
| This compound complexes | ONNO | Deoxydehydration of diols | researchgate.net |
| This compound complexes | Pentamethylcyclopentadiene | Deoxydehydration of diols | researchgate.net |
| This compound hexacarbonyl (Precursor) | CO (displaceable) | Alkyne metathesis, Pauson-Khand reaction | wikipedia.org |
| Chiral this compound complexes | Electronically distinct ligands | Enantioselective alkene metathesis | nih.gov |
Oxygen Atom Transfer (OAT) Reactions
This compound complexes catalyze OAT reactions by facilitating the movement of an oxygen atom from a donor molecule to an acceptor molecule. This process is central to the function of molybdoenzymes and is mimicked by synthetic this compound catalysts. mdpi.comnih.gov The mechanism often involves a change in the oxidation state of the this compound center. For instance, in the oxidation of a substrate, a Mo(VI) species can transfer an oxygen atom and be reduced to Mo(IV). The Mo(IV) species is then reoxidized to complete the catalytic cycle, often by another oxygen source like water or a sulfoxide (B87167). mdpi.comnih.gov
Studies on model complexes have shown that the OAT reaction can proceed via an associative transition state. nih.govnih.gov The electronic structure of the this compound center and its interaction with the ligands play a crucial role in activating the Mo=O bond for transfer. nih.gov For example, populating a redox orbital with significant Mo-oxo d-p π* character can lower the activation barrier for OAT. nih.gov
Kinetic studies on OAT reactions catalyzed by this compound complexes have provided valuable data on reaction rates and mechanisms. For example, the rate of oxygen atom transfer from dimethyl sulfoxide to a reactive monoxothis compound(IV) complex has been reported to be significantly higher than for other similar complexes. researchgate.netbiorxiv.org
Impact of Ligand Design on Reactivity
The design of ligands coordinated to the this compound center has a profound impact on the complex's stability, electronic properties, and catalytic reactivity in OAT reactions. mdpi.comnih.gov Ligands can influence the redox potential of the this compound center, the electrophilicity or nucleophilicity of the Mo=O unit, and the accessibility of the metal center to the substrate. mdpi.comnih.gov
Different ligand systems have been explored in synthetic this compound catalysts for OAT, including dithiolene ligands (mimicking molybdopterin), as well as non-dithiolene ligands containing nitrogen, oxygen, and/or sulfur donor atoms. mdpi.com
The electronic effects of ligand substituents can modulate catalytic efficiency. mdpi.com Electron-withdrawing groups on the ligand can pull electron density away from the metal, increasing its Lewis acidity and stabilizing the Mo=O bond. mdpi.com Conversely, electron-donating groups push electron density towards the metal, decreasing Lewis acidity and potentially mitigating the strength of the Mo=O bond. mdpi.com These electronic effects can have counterbalancing impacts on complex stability and reactivity. mdpi.com
Steric properties of ligands also play a role by influencing substrate binding and the geometry of the transition state. nih.gov Computational studies have shown that steric pockets created by ligands can restrict the conformational freedom of bound molecules, affecting the efficiency of OAT. nih.gov
Ligand design is also critical in developing photocatalytic this compound OAT systems. rsc.orgrsc.org Ligands that support ligand-to-metal charge transfer (LMCT) transitions under visible light irradiation are essential for initiating the photoactivated catalytic cycle. rsc.orgrsc.org The nature of the ligand can influence the energy and character of these LMCT states, thereby affecting the efficiency of photo-induced OAT. rsc.orgrsc.org
The flexibility of the ligand system can also be important, allowing for structural rearrangements necessary during the OAT cycle, such as changes in coordination geometry around the this compound center. acs.org
This compound, a transition metal, has garnered significant attention in materials science and nanotechnology due to its diverse properties and potential applications, particularly in the realm of energy storage. Its ability to exist in multiple oxidation states and form various compounds with tunable structures makes it a versatile element for designing advanced materials.
Molybdenum in Materials Science and Nanotechnology
Advanced Molybdenum-Based Materials for Energy Applications this compound and its compounds are explored for their potential to enhance the performance of energy storage devices by addressing key challenges such as energy density, power density, and cycling stability.mdpi.comrsc.orgencyclopedia.pub
This compound-Based Electrode Materials for Supercapacitors
Nanocomposite Formulations for Enhanced Performance
This compound and its compounds, particularly this compound disulfide (MoS₂), are integral components in the development of nanocomposites designed for enhanced performance across various applications, including energy storage and sensing semanticscholar.orgmdpi.com. The unique layered structure of MoS₂, consisting of a layer of this compound atoms sandwiched between two layers of sulfur atoms, contributes to its exceptional electrocatalytic properties and high surface area, which are beneficial in nanocomposite formulations mdpi.com.
Research highlights the use of MoS₂ and other this compound compounds in nanocomposites for supercapacitor electrodes. MoS₂-based nanocomposites have demonstrated high power density, long life cycles, high stability, and fast charging-discharging capabilities, making them promising for energy storage systems semanticscholar.org. For instance, a nanocomposite synthesized from 3,4-ethylenedioxythiophene (B145204) (PEDOT) and crystalline this compound trioxide (MoO₃) showed a significant enhancement in double layer capacitance (∼300 F g⁻¹) compared to pristine MoO₃ (∼40 mF g⁻¹) aip.org. This improved performance is attributed to the intercalation of the electronically conducting polymer between MoO₃ layers, leading to enhanced bidimensionality and increased surface area aip.org.
Furthermore, this compound-based nanocomposites are being explored for sensor applications. A zinc oxide/molybdenum disulfide (ZnO/MoS₂) p-n junction nanocomposite was synthesized and tested as a multifunctional sensor prototype, exhibiting enhanced performance for both gas sensing and photodetection mdpi.com. The prototype showed a response strength of up to 3.7% and a response time down to 150 s when exposed to ammonia (B1221849) gas mdpi.com.
The synergistic effects between this compound compounds and other materials in nanocomposites are crucial for achieving enhanced performance. For example, a 3D hybrid composite of tungsten-molybdenum oxide nanowires and reduced graphene oxide (W-Mo-O/rGO) prepared by a hydrothermal method demonstrated excellent electro-catalytic activity for the hydrogen evolution reaction (HER), with a low onset potential of 50 mV and a Tafel slope of 46 mV decade⁻¹, significantly outperforming the tungsten-molybdenum oxide nanowires alone worktribe.com.
| Nanocomposite Composition | Application | Key Performance Metric | Value | Reference |
| PEDOT-MoO₃ | Supercapacitor Electrode | Double Layer Capacitance | ∼300 F g⁻¹ (Nanocomposite) | aip.org |
| ∼40 mF g⁻¹ (Pristine MoO₃) | aip.org | |||
| ZnO/MoS₂ | Multifunctional Sensor | NH₃ Gas Sensing Response Strength | Up to 3.7% | mdpi.com |
| NH₃ Gas Sensing Response Time | Down to 150 s | mdpi.com | ||
| W-Mo-O/rGO | HER Electrocatalyst | Onset Potential (Acidic Solution) | 50 mV | worktribe.com |
| Tafel Slope (Acidic Solution) | 46 mV decade⁻¹ | worktribe.com | ||
| Mo₆ cluster-MoS₂ thin film | NH₃ Gas Sensor | Response Increase after Sulfurization | Three times | mdpi.com |
This compound-Organic Frameworks (Mo-MOFs) and Derived Materials
This compound-Organic Frameworks (Mo-MOFs) are a class of porous crystalline materials constructed from this compound-containing nodes and organic ligands. These materials are gaining attention for their potential applications in catalysis, separation, and sensing due to their tunable structures and properties researchgate.netbohrium.comresearchgate.netbohrium.com.
Research has explored the synthesis and application of Mo-MOFs in various catalytic processes. For instance, a Mo-based MOF synthesized using molybdic acid and terephthalic acid demonstrated catalytic activity in the selective oxidation of thioethers jlu.edu.cn. Another study reported the synthesis of a Mo-MOF from Na₂MoO₄ and 4-piperidinecarboxylic acid, which was used as an effective and reusable catalyst for biodiesel production through the esterification of oleic and palmitic acids, achieving nearly 100% yield researchgate.net.
Mo-MOFs and materials derived from them are also being investigated for sensing applications. A mixed-metal (Co/Mo) MOF based on a modified form of [(Mo₂O₆)(4,4′-bpy)]n) was developed for the sensitive and specific detection of arsenic (V) ions, showing a low limit of detection of 0.02 ppb using a spectroscopic approach and 0.04 ppb with a paper-based method researchgate.net.
The structural characteristics of Mo-MOFs play a crucial role in their performance. Studies on Zr-based MOFs as supports for Mo(VI) catalysts have shown that different pore environments and topologies influence the binding locations and coordination modes of the this compound species, affecting catalytic activity and selectivity in reactions like cyclohexene (B86901) epoxidation bohrium.com.
Derived materials from Mo-MOFs, such as metal oxide nanoparticles obtained through calcination, also show promise. For example, calcination of a silver/molybdenum bimetallic metal-organic framework (AgMo-MOF) synthesized by a solvo-hydrothermal method resulted in Ag₂MoO₄ nanoparticles with a cubic spinel structure and a specific surface area of 56.58 m² g⁻¹, suggesting potential for catalytic or sensing applications researchgate.net.
This compound in Renewable Energy Technologies
This compound plays a significant role in various renewable energy technologies, contributing to improved efficiency, durability, and performance in areas such as solar power, hydrogen production, wind energy, and electric vehicles zimtu.commarketresearchintellect.com.
Solar Photovoltaic Cells (e.g., CIGS Systems)
In thin-film solar photovoltaic cells, particularly Copper Indium Gallium Selenide (B1212193) (CIGS) systems, this compound is widely used as the back contact material aip.orgresearching.cnresearchgate.netresearchgate.net. This compound is favored due to its low electrical resistivity, good ohmic contact properties, chemical stability during the high-temperature deposition of the CIGS absorber layer, and matching thermal expansion coefficient with soda-lime glass substrates aip.orgresearching.cnresearchgate.netacs.org.
The properties of the this compound back contact significantly influence the performance of CIGS solar cells. Research has focused on optimizing the deposition of this compound thin films using techniques like DC and RF magnetron sputtering to achieve desired characteristics such as low resistivity, good adhesion, and appropriate surface morphology aip.orgresearching.cnresearchgate.net. Studies have shown that the deposition parameters, including pressure and power, affect the film's crystallinity, grain size, resistivity, and reflectivity aip.org. For instance, lower resistivity is often obtained in DC mode, while better reflectivity can be achieved in RF mode aip.org.
The formation of an interfacial layer, such as MoSe₂, at the CIGS/Mo interface is also important. While the unintentional formation of such layers can sometimes be detrimental, a controlled MoSe₂ layer can improve adhesion and contribute to a favorable ohmic-type contact, enhancing cell performance researchgate.netacs.org. The work function of the this compound back contact also plays a subtle role in mitigating the detrimental effects of interfacial layers and improving device efficiency acs.org.
| Mo Film Property | Desired Range for CIGS Back Contact | Achieved Values (Example) | Deposition Method (Example) | Reference |
| Resistivity (Ω·cm) | 1 × 10⁻⁵ – 5 × 10⁻⁵ | 34 × 10⁻⁶ (single layer) | DC sputtering (0.1 Pa, 300W) | aip.org |
| 61 × 10⁻⁶ (tri-layer) | RF/DC/RF sputtering | aip.org | ||
| Adhesion | Good | Good | Two-step sputtering | researching.cn |
| Reflectivity | Better | Better in mixed mode | Mixed magnetron sputtering | aip.org |
Hydrogen Production Technologies (Electrolysis, Photo-electrochemical Water Splitting)
This compound compounds are being extensively investigated as electrocatalysts and photocatalysts for hydrogen production through water splitting, including electrolysis and photo-electrochemical (PEC) methods researchgate.netscielo.org.mxscirp.orgjecst.orgresearchgate.net. The high energy density and clean nature of hydrogen make it a promising alternative energy carrier scielo.org.mxscirp.org.
This compound disulfide (MoS₂) is a widely studied material for the hydrogen evolution reaction (HER), a key part of water splitting scielo.org.mx. Nanostructured MoS₂, particularly in its metallic 1T phase, has shown high activity for HER scielo.org.mx. The catalytic activity of MoS₂ is strongly dependent on the edge sites and the presence of sulfur vacancies mdpi.com. Coupling MoS₂ with carbon surfaces, such as carbon nanotubes and graphene, can enhance HER kinetics by improving electrical conductivity and providing a large contact area with the electrolyte researchgate.net.
Other this compound compounds, including Mo₂C, Mo₂N, and MoP, have also demonstrated promising electrocatalytic activity for HER researchgate.netscirp.org. For example, Mo₂C supported on a carbon nanotube-graphene hybrid showed a small onset overpotential of 62 mV and a Tafel slope of 58 mV/dec in acidic media, along with excellent stability researchgate.net. This compound phosphide (B1233454) (MoP) flakes have also shown efficient catalytic activity in both acidic and basic solutions, with overpotentials of 155 mV and 184 mV, respectively, required for a current density of 20 mA∙cm⁻² scirp.org.
In photo-electrochemical water splitting, this compound oxides have emerged as promising photoanode materials. Some this compound oxides exhibit properties such as stability in acidic conditions, n-type semiconduction, and suitable bandgap energies for driving the oxygen evolution reaction (OER) jecst.org. Amorphous this compound sulfide (B99878) films have also been used as hydrogen evolution catalysts on protected copper(I) oxide films in PEC systems, leading to significant photocurrents researchgate.net.
| This compound Compound/Material | Application in H₂ Production | Key Performance Metric (Example) | Value (Example) | Conditions (Example) | Reference |
| MoS₂ (1T phase) | HER Electrocatalyst | Activity | High | Acidic media | scielo.org.mx |
| Mo₂C/CNT-graphene | HER Electrocatalyst | Onset Overpotential | 62 mV | Acidic media | researchgate.net |
| Tafel Slope | 58 mV/dec | Acidic media | researchgate.net | ||
| MoP flakes | HER Electrocatalyst | Overpotential (20 mA∙cm⁻²) | 155 mV (acidic) | Acidic/Basic media | scirp.org |
| 184 mV (basic) | scirp.org | ||||
| Amorphous MoSₓ films | PEC Hydrogen Evolution | Photocurrent density | Up to -5.7 mA cm⁻² | Simulated AM 1.5 | researchgate.net |
Applications in Wind Turbine Components and Electric Vehicle Batteries
This compound's properties, such as strength, heat resistance, and corrosion resistance, make it valuable in the manufacturing of components for wind turbines and electric vehicle (EV) batteries zimtu.commarketresearchintellect.com.
In wind turbines, this compound is used as an alloying element in the high-strength steels required for critical components, including gear steels and bolts used in tower assembly imoa.info. The addition of this compound increases the hardness, strength, and toughness of these steels, enabling them to withstand the immense forces and environmental stresses experienced during operation imoa.info. Typical bolt steel alloys used in wind turbine towers, such as 34CrNiMo6 and 30CrNiMo8, contain this compound additions in the range of 0.2 – 0.5% imoa.info. This compound's contribution to the durability of wind turbine components translates into extended product life and reduced maintenance costs zimtu.com.
This compound is also being explored for its potential to enhance battery technology, particularly in EVs zimtu.commarketresearchintellect.com. While lithium, nickel, cobalt, manganese, and graphite (B72142) are crucial battery materials, this compound is being investigated for its role in improving the stability and extending the lifespan of battery anodes, especially in lithium-ion and next-generation batteries zimtu.com. This compound alloys are used in EV battery components to enhance conductivity and reduce energy loss zimtu.commarketresearchintellect.com. Research is also exploring the use of this compound in advanced supercapacitors and solid-state batteries for high-capacity, rapid-charging power storage zimtu.com.
| Application Area | This compound Role/Component | Benefit | Reference |
| Wind Turbines | Alloying element in gear steels and tower bolts | Increased hardness, strength, toughness; withstands high forces/stress | imoa.info |
| Extended component lifespan, reduced maintenance | zimtu.com | ||
| Electric Vehicle Batteries | Potential component in anodes; alloying element in components | Improved stability, extended lifespan; enhanced conductivity, reduced loss | zimtu.commarketresearchintellect.com |
| Explored in supercapacitors and solid-state batteries | High-capacity, rapid-charging potential | zimtu.com |
Synthesis and Structural Regulation of this compound Nanomaterials
The synthesis and structural regulation of this compound nanomaterials are critical for tailoring their properties and performance for various applications drpress.org. Different synthesis methods can yield this compound nanomaterials with diverse morphologies, crystal structures, and properties.
Common synthesis techniques for this compound nanomaterials, particularly this compound oxides (MoOₓ) and this compound disulfide (MoS₂), include hydrothermal synthesis, solvothermal methods, magnetron sputtering, chemical vapor deposition (CVD), and wet chemical methods jlu.edu.cnresearching.cnmdpi.comresearchgate.netsamipubco.com.
Hydrothermal synthesis is a simple and eco-friendly protocol used for the synthesis of MoO₃ nanoparticles, allowing for control over crystallite size by adjusting reaction temperature samipubco.com. Solvothermal methods are employed for synthesizing this compound oxide nanosheets with a two-dimensional lamellar structure and controllable morphology, as well as for creating Mo-MOF materials jlu.edu.cndrpress.org.
Magnetron sputtering, both DC and RF, is a widely used technique for depositing this compound thin films, particularly for applications like CIGS solar cell back contacts aip.orgresearching.cn. By controlling deposition parameters such as power and pressure, the structural properties, including crystallinity and grain size, and physical properties, such as resistivity and reflectivity, of the this compound films can be regulated aip.org.
Chemical vapor deposition (CVD) is an efficient method for preparing large-area, high-quality transition metal dichalcogenide nanomaterials like MoS₂, enabling the regulation of both morphology and phase structure mdpi.com. Phase regulation in CVD can be achieved by optimizing precursors, substrates, or thermodynamic conditions to induce electron doping or control defect density and lattice strain mdpi.com.
Wet chemical methods and techniques like liquid exfoliation and micromechanical cleavage are used to obtain ultrathin or monolayer MoS₂ nanosheets researchgate.net.
Structural regulation of this compound nanomaterials involves controlling their crystal phase, morphology, and defect density. For layered materials like MoS₂, phase transitions between different polytypes (e.g., 2H to 1T) can be induced through methods like chemical exfoliation or electron irradiation, leading to changes in electrical and catalytic properties scielo.org.mxmdpi.com. Doping with foreign atoms, either metallic or non-metallic, can also regulate the phase structure of transition metal dichalcogenide nanomaterials by introducing electron doping mdpi.com.
The ability to precisely control the synthesis and structure of this compound nanomaterials is essential for optimizing their performance in applications ranging from catalysis and energy storage to electronics and sensing.
| This compound Nanomaterial | Synthesis Method (Examples) | Structural Regulation Aspect (Examples) | Impact on Properties/Performance (Examples) | Reference |
| MoO₃ nanoparticles | Hydrothermal synthesis | Crystallite size control (via temperature) | Affects gas sensing sensitivity | samipubco.com |
| MoOₓ nanosheets | Solvothermal method | 2D lamellar structure, morphology control | Influences optical, electrochemical, and magnetic properties | drpress.org |
| Mo thin films | DC/RF Magnetron Sputtering | Crystallinity, grain size, residual stress | Affects electrical resistivity, adhesion, reflectivity (e.g., in CIGS) | aip.orgresearchgate.net |
| MoS₂ nanomaterials | CVD, Wet chemical methods, Exfoliation | Crystal phase (e.g., 2H to 1T), defect density | Impacts electrical conductivity, catalytic activity (e.g., for HER) | scielo.org.mxmdpi.com |
| Mo-MOFs | Solvothermal crystallization | Morphology, crystal structure | Influences catalytic activity, adsorption properties, sensing capabilities | researchgate.netjlu.edu.cn |
Synthesis Methodologies
The synthesis of this compound-based nanomaterials with controlled size, morphology, and structure is critical for tailoring their properties for specific applications. A variety of physical and chemical methods have been developed for this purpose. scirp.org
Hydrothermal and Solvothermal Techniques
Hydrothermal and solvothermal methods are widely used for synthesizing this compound oxides and other this compound compounds at relatively low temperatures (typically 120 to 200°C). google.com These techniques offer advantages such as easy control over the solubility of ceramic precursors, the ability to prepare high-purity particles, and facile tuning of particle sizes and shapes by adjusting parameters like temperature, pressure, precursor concentration, and reaction time. google.com
For instance, this compound oxide nanoparticles can be synthesized by a hydrothermal protocol using ammonium (B1175870) molybdate (B1676688) as a precursor. samipubco.com Studies have investigated the effect of different reaction parameters, including temperature and duration, on the crystalline phases and morphologies of hydrothermally synthesized this compound oxides. mdpi.com At 90 °C, hexagonal MoO₃ (h-MoO₃) can be obtained, while at 240 °C, the orthorhombic MoO₃ (α-MoO₃) phase forms with hexagonal rod-like and nanofibrous morphologies. mdpi.com Increasing the reaction duration at 210 °C can lead to a transition from a mixture of h- and o-MoO₃ to pure o-MoO₃. mdpi.com
While effective for producing high-purity particles with controlled morphology, hydrothermal and solvothermal methods may not be ideal for large-scale synthesis due to the potential for forming larger particles with a broad size distribution. google.com
Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD)
Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD) are prominent techniques for the synthesis of this compound-based thin films and nanostructures. PVD technologies, such as plasma physical vapor deposition (PPVD), have been applied in industrial production of nano this compound powder. scirp.org
CVD is a versatile method for growing high-quality, uniform, and crystalline films of this compound compounds, including two-dimensional transition metal dichalcogenides. acs.org For example, CVD has been employed to produce large-area, few-layer 2H and 1T′ MoTe₂ films, with the resulting electronic properties comparable to those of mechanically exfoliated flakes. acs.org The choice of this compound precursor in CVD can influence the resulting crystal phase of MoTe₂. acs.org Microwave plasma chemical vapor deposition (MPCVD) is another promising CVD-based technique for synthesizing nano this compound powder. scirp.orgresearchgate.net
Femtosecond Laser Ablation in Liquid
Femtosecond laser ablation in liquid (LAL) is a novel and versatile technique for the synthesis of various nanomaterials, including this compound-based structures. uwaterloo.camdpi.com This method offers advantages such as simplicity, robustness, and the production of high-purity nanoparticles without the need for stabilizing reagents or chemical precursors. mdpi.com
LAL can be used to prepare this compound-based nanomaterials like substoichiometric this compound oxide (MoO₃₋ₓ) nanosheets, this compound blue nanorings, and this compound selenide (MoSe₂) spherical nanoparticles and quantum dots. uwaterloo.ca The process involves the generation of plasma from a solid target in a liquid, followed by nanoparticle nucleation within cavitation nanobubbles. mdpi.com The rapid and localized heating from femtosecond laser pulses leads to high nucleation rates and short reaction times. mdpi.com Studies have shown that LAL of a this compound target in deionized water can produce both this compound oxide nanoparticles and nanosheets. researchgate.net Femtosecond laser ablation of MoS₂ powder in water/ethanol (B145695) mixtures can yield MoO₃₋ₓ nanosheets, with ethanol playing a role in the reduction of Mo(VI). uwaterloo.ca
Sol-Gel Methods
Sol-gel methods are solution-based techniques used for the synthesis of metal oxides, including this compound trioxide (MoO₃) nanoparticles. biomedres.us This method typically involves the formation of a colloidal suspension (sol) that then gels, followed by drying and calcination to obtain the desired oxide material. biomedres.us Sol-gel synthesis can be used to prepare MoO₃ nanoparticles for applications such as gas sensing. biomedres.us
Advanced Reduction Technologies for Nanopowder Synthesis
Advanced reduction technologies encompass various chemical routes for synthesizing this compound nanopowder, often using this compound compounds as precursors. Activated reduction technology, for instance, involves the reduction of ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) in an ammonium chloride atmosphere to produce ultrafine this compound powder. scirp.org Other advanced reduction methods include the reduction of MoCl₄ vapor and vapor phase reduction of MoO₃. scirp.org These methods, alongside techniques like the hybrid plasma process and electron beam irradiating method, contribute to the diverse approaches for synthesizing nano this compound powder. scirp.orgresearchgate.net
Two-Dimensional (2D) this compound-Based Oxides and Dichalcogenides
Two-dimensional (2D) this compound-based materials, particularly oxides and dichalcogenides, have emerged as a significant area of research due to their unique properties arising from their layered structures. rsc.orgbohrium.com These materials are composed of vertically stacked layers held together by weak van der Waals forces, allowing for exfoliation into single or few-layer nanosheets. rsc.org
This compound Oxides (MoOₓ): this compound oxides, such as MoO₃ and MoO₂, exist in various crystalline phases and exhibit different properties. google.comereztech.comereztech.com MoO₃ is a wide band gap n-type semiconductor with applications in semiconductor materials, field emitters, electrochromic devices, and gas sensors. google.combiomedres.us MoO₂ is being explored for applications like fuel reforming catalysts and cathode materials in solid oxide fuel cells. google.com The properties of this compound oxide nanoparticles can be strongly influenced by their oxygen vacancy concentration and nonstoichiometry. biomedres.us
This compound Dichalcogenides (MoX₂, where X = S, Se, Te): Transition metal dichalcogenides (TMDCs) based on this compound, such as this compound disulfide (MoS₂), this compound diselenide (MoSe₂), and this compound ditelluride (MoTe₂), are layered materials with intriguing electronic and optical properties. rsc.orgbohrium.com
This compound Disulfide (MoS₂): MoS₂ is a widely studied 2D material with a layered structure consisting of a this compound layer sandwiched between two sulfur layers. rsc.orgmdpi.com Bulk MoS₂ is an indirect bandgap semiconductor, while monolayer MoS₂ exhibits a direct bandgap of approximately 1.8 eV, making it suitable for optoelectronic applications. researchgate.netunilim.fr MoS₂ shows potential in transistors, solar cells, photodetectors, and catalysis. rsc.orgresearchgate.net Its properties can be tuned by synthesis methods and structural modifications. ijcrt.org
This compound Diselenide (MoSe₂): MoSe₂ is another member of the this compound dichalcogenide family with layered structure and semiconducting properties. uwaterloo.ca It is being investigated for applications in electronics and photonics. uwaterloo.ca
This compound Ditelluride (MoTe₂): MoTe₂ is a layered semiconductor with a band gap in the infrared region. wikipedia.orgossila.com It exists in different crystalline phases, including the semiconducting 2H phase and the metallic 1T′ phase, with a small energy barrier between them. acs.orgazonano.com Bulk MoTe₂ has an indirect band gap of around 1.0 eV, while monolayer MoTe₂ has a direct band gap of about 1.1 eV. ossila.com MoTe₂ is being explored for applications in electronics, infrared detectors, transistors, and photovoltaics. wikipedia.orgossila.comazonano.com
The synthesis of 2D this compound dichalcogenides can be achieved through various methods, including exfoliation (mechanical or chemical), CVD, hydrothermal, and solvothermal approaches. rsc.orgijcrt.org These methods allow for the preparation of MoX₂ in various dimensions and morphologies, such as nanoplatelets (0D), nanorods and nanowires (1D), and nanosheets and nanoribbons (2D). rsc.org The 2D form is particularly interesting due to its similarity to graphene. rsc.org
Research findings highlight the tunable properties of these 2D materials. For example, the band gap of MoS₂ changes from indirect to direct upon transitioning from bulk to a monolayer. rsc.orgresearchgate.net The electronic properties of MoS₂ can also be influenced by mechanical strain. unilim.fr
Data on the band gaps of bulk and monolayer this compound dichalcogenides are summarized in the table below:
| Material | Form | Band Gap (eV) | Reference |
| MoS₂ | Bulk | 1.2 (indirect) | researchgate.net |
| MoS₂ | Monolayer | 1.8 (direct) | researchgate.netunilim.fr |
| MoTe₂ | Bulk | ~1.0 (indirect) | ossila.com |
| MoTe₂ | Monolayer | ~1.1 (direct) | ossila.com |
These 2D this compound-based materials hold significant promise for advancements in various technological fields, including electronics, optoelectronics, catalysis, and energy storage. rsc.orgbohrium.combohrium.comresearchgate.nettransparencymarketresearch.com
Layered and Non-Layered Structures (e.g., MoO3, MoO2, MoS2)
This compound forms various oxides and sulfides that exhibit distinct structural characteristics, influencing their properties and applications. This compound trioxide (MoO3) is a well-known this compound oxide with polymorphic forms, including orthorhombic (-MoO3), hexagonal (h-MoO3), and monoclinic (-MoO3). lidsen.com -MoO3 has a layered structure. core.ac.uk MoO3 is an n-type semiconductor with a large band gap of approximately 3.20 eV. lidsen.com It is utilized in electronics and optoelectronics as a transparent conductor in devices like thin-film transistors, displays, and solar cells due to its transparency in the visible spectrum and moderate electrical conductivity. lidsen.com
This compound dioxide (MoO2) is another this compound oxide with fascinating electrical characteristics, finding use in catalysts. lidsen.com MoO2 is metallic and facilitates charge transport. ucf.edu
This compound disulfide (MoS2) is a layered chalcogenide material. icm.edu.plimim.pl In MoS2, this compound atoms are sandwiched between layers of sulfur atoms, forming a structure of interconnected trigonal prisms where each this compound center is bound to six sulfide ligands. icm.edu.plimim.pl The weak van der Waals interactions between these sulfide layers give MoS2 a low coefficient of friction, making it an excellent solid lubricant. icm.edu.plimim.pl MoS2 is also a two-dimensional (2D) nanostructured material that has gained prominence in electronics due to its excellent electrical properties and atomically thin geometry. azonano.combohrium.com Unlike graphene, MoS2 is a natural semiconductor with an inherent band gap, which is crucial for fabricating transistors and other electronic components that can be switched on or off. azonano.com The band gap of MoS2 can be engineered by varying the number of layers. bohrium.com Monolayer MoS2 exhibits a direct band gap of approximately 1.8 eV, making it attractive for opto-electronic applications. boisestate.edu
Structural Regulation via Doping, Interface Engineering, and Interlayer Tuning
Structural modulation is a key strategy to overcome limitations and enhance the performance of 2D this compound-based oxides, such as poor conductivity and insufficient density of active sites. oaepublish.com Traditional material engineering approaches, including doping and defect engineering, are employed for structural regulation. oaepublish.com Given the unique characteristics of 2D Mo-based oxides, special strategies like interlayer modulation and interface engineering are also utilized. oaepublish.com
Doping allows for the adjustment of the physical and chemical properties of 2D MoO3 by incorporating various atoms or molecules. oaepublish.com For instance, doping with rare earth elements can lead to structural changes within the MoO3 lattice, potentially introducing additional defects that increase adsorption sites and enhance gas-sensing performance. oaepublish.com Non-metallic elements are also popular dopants. oaepublish.com
Interface engineering involves manipulating the interface between different materials to optimize properties. For example, in MoS2-based materials for the hydrogen evolution reaction (HER), interface engineering is a strategy for electronic regulation. sciopen.com Manipulating the water dissociation kinetics of materials like Ni3N nanosheets via in situ interfacial engineering has also been explored. sciopen.com
Interlayer tuning is a versatile strategy for modulating the properties of 2D Mo-based oxides, often involving the intercalation of various species into the interlayer space. oaepublish.com Intercalation of conducting polymers like polyaniline (PANI) into MoO3 can significantly increase the interlayer spacing, improving ion mobility and stabilizing the layered structure, which enhances capacity and cycling stability in applications like zinc-ion batteries. researchgate.net Intercalation doping in few-layer MoS2 can also tune the Schottky barrier height and even cause the transition of the indirect bandgap to a direct bandgap by increasing the van der Waals interlayer spacing and weakening interlayer coupling. aip.org
Combining doping and defect engineering strategies can yield improved results. oaepublish.com For example, Ce-ion-doped oxygen-vacancy MoO3 ultrathin nanosheets have been fabricated as anode materials for asymmetric supercapacitors, exhibiting high specific capacitance and long-term stability. oaepublish.com
Control of Oxygen Vacancy Defects
Oxygen vacancies are a critically important type of defect in 2D metal oxides, and precisely controlling them can significantly improve the functional properties of the material. oaepublish.com In oxygen-deficient this compound oxides like MoO3-x (where 2 < x < 3), the presence of oxygen vacancies increases the free charge carrier density. oaepublish.com Strategies for regulating oxygen vacancy defects have received extensive research interest. oaepublish.com
The concentration of oxygen vacancies can be effectively controlled by adjusting synthesis parameters, such as temperature and the ratio of precursors during hydrothermal synthesis. oaepublish.com Oxygen vacancies can act as active sites and modulate the intensity and range of localized surface plasmon resonance (LSPR) in MoO3-x, which is typically in the broad range of 600 to 2,500 nm. oaepublish.com this compound oxides with controlled oxygen defects have shown superior performance in various applications, including electrochromic devices, photothermal applications, sensors, and catalysis. oaepublish.com
Studies have shown that the presence of surface oxygen vacancy sites can significantly reduce energy barriers in reaction pathways, for instance, in the oxygen reduction reaction (ORR) activity of MoO3-x. acs.org However, oxygen vacancy defects can also be detrimental to certain properties, such as the electrochromic responses of MoO3, as they can lead to poor cathodic optical response or form sites inactive for ion insertion. researchgate.net The range of stoichiometries for MoO3-x used in applications spans from x = 0 to x = 1. researchgate.net
Fabrication of this compound-Based Composite Nanostructures (e.g., MoO2/C, MoS2/Graphene Oxide)
The fabrication of this compound-based composite nanostructures combines the properties of this compound compounds with other materials, often carbon-based, to achieve enhanced performance for various applications, particularly in energy storage.
MoO2/C composite nanostructures have been developed for applications such as cathode materials in aqueous zinc-ion batteries. researchgate.net For example, a nanoflower-structured MoO2@C has been synthesized, exhibiting high initial coulombic efficiency, excellent cycling stability, and outstanding rate capability. researchgate.net Increasing conductivity and mechanical strength by fabricating 3D MoS2/C composite structures has resulted in materials with good cycling stability in lithium-ion batteries (LIB) and sodium-ion batteries. frontiersin.org Various approaches have been explored to optimize links between MoS2 and carbon, including exploiting the high wettability of N-doped graphitic surfaces and electrostatic attraction. frontiersin.org Examples of MoS2/carbon composites include MoS2@C nanotubes, C/MoS2/C sandwiched hollow spheres, carbon-sheathed MoS2 on CNT, and MoS2/N-doped carbon porous nanorods. frontiersin.org
MoS2/Graphene Oxide composites have also attracted significant interest. Combining spherical structured MoS2 nanosheets with graphene oxide creates a composite with a large surface area and conductive network, enhancing the accessibility of the active material. frontiersin.org MoS2/graphene nanocomposites with enhanced capacitive performance have been produced using methods like hydrothermal synthesis. ucf.edu Three-dimensional hierarchical graphene/MoS2 nanocomposites can be fabricated via self-assembly of precursors like graphene oxide flakes and this compound and sulfur precursors. frontiersin.org These composites can exhibit MoS2 nanosheets strongly linked to graphene oxide flakes, making them suitable for electrochemical energy storage applications like lithium-ion batteries. frontiersin.org For instance, as-prepared GO/MoS2 electrodes have demonstrated high initial charge capacity and good coulombic efficiency in lithium-ion batteries. frontiersin.org
Hybrid nanostructures, such as MoO2/MoS2 core-shell heterostructures anchored on reduced graphene oxide nanosheets, have been reported as anode materials for sodium-ion batteries. acs.org The heterogeneous interface in such composites can boost charge-transfer kinetics and provide extra active sites for ion storage. acs.org MoO2/MoS2 composite materials with unique flower-like microsphere structures have been prepared via facile hydrothermal synthesis and used as negative electrodes for supercapacitors, exhibiting high specific capacitance and superior cycling stability due to synergistic effects like improved electron conductivity and the coexistence of two energy storage mechanisms. researchgate.net
Molybdenum in Biological Systems and Molybdoenzymes
Molybdenum Cofactors and their Biosynthesis
This compound requires complexation with a special cofactor to gain catalytic activity nih.gov. There are two main types of this compound cofactors: the pterin-based this compound cofactor (Moco) found in most molybdoenzymes, and the iron-molybdenum cofactor (FeMoco) unique to bacterial nitrogenase nih.govnih.gov. Moco consists of this compound coordinated to a unique pterin (B48896) called molybdopterin (MPT) nih.govnih.govwikipedia.org. FeMoco is a complex iron-sulfur cluster containing this compound and a carbide atom wikipedia.orgacs.org.
Molybdopterin (MPT) Biosynthetic Pathway
The biosynthesis of Moco is a complex, multi-step process that is highly conserved across bacteria, plants, and humans nih.govwikipedia.orgnih.govreactome.orgebi.ac.uk. It involves the interaction of several proteins and requires other cofactors like iron, ATP, and copper nih.govnih.gov. The pathway can be divided into four main steps, involving specific biosynthetic intermediates nih.govwikipedia.orgasm.org:
Conversion of GTP to cyclic pyranopterin monophosphate (cPMP): This initial step is catalyzed by two proteins, MoaA and MoaC, which convert guanosine-5'-triphosphate (GTP) to cPMP wikipedia.orgnih.gov. MoaA is a radical SAM enzyme that catalyzes a rearrangement of GTP nih.gov.
Formation of Molybdopterin (MPT) from cPMP: This step involves the insertion of two sulfur atoms into cPMP to form the dithiolene group characteristic of molybdopterin wikipedia.orgasm.org.
Adenylylation of MPT: The molybdopterin molecule is adenylylated, preparing it for this compound insertion asm.org.
This compound insertion: Molybdate (B1676688) is inserted into the adenylylated molybdopterin to form the active this compound cofactor (Moco) wikipedia.orgasm.org. This step is catalyzed by a Mo-insertase enzyme mdpi.com.
In prokaryotes, a fifth step involving the addition of a nucleotide can occur, leading to the formation of Mo-bisMGD (bis-molybdopterin-guanine dinucleotide) asm.org. The biosynthesis pathway is tightly regulated, for instance, in E. coli, it is enhanced under anaerobic conditions and influenced by molybdate concentration asm.orgimoa.info.
Iron-Molybdenum Cofactor (FeMoco) in Nitrogenase
The iron-molybdenum cofactor (FeMoco) is the catalytic site of this compound-dependent nitrogenase, the enzyme responsible for nitrogen fixation, the conversion of atmospheric nitrogen (N₂) into ammonia (B1221849) (NH₃) wikipedia.orgacs.org. FeMoco is a complex metal cluster with the stoichiometry Fe₇MoS₉C wikipedia.org. Its structure can be viewed as two subunits, an Fe₄S₃ cluster and a MoFe₃S₃ cluster, linked by sulfide (B99878) ligands and a bridging carbon atom wikipedia.org. The presence of an interstitial carbon atom within the FeMoco cluster was identified in 2011 wikipedia.org.
The biosynthesis of FeMoco is a complicated process requiring several nif gene products, including NifS, NifU, NifB, NifE, and NifN wikipedia.orgnih.gov. The assembly is proposed to begin with NifS and NifU mobilizing iron and sulfide into [Fe₄S₄] fragments wikipedia.org. These fragments are then transferred to the NifB protein, which acts as a scaffold to form an Fe₇MoS₉C precursor (L-cluster) wikipedia.orgebi.ac.ukpnas.org. This precursor is subsequently transferred to the NifEN protein complex, where it is further processed before delivery to the apo-MoFe protein wikipedia.orgebi.ac.ukpnas.org. NifEN is structurally homologous to the MoFe protein subunits ebi.ac.uk.
Chaperone-Mediated this compound Cofactor Insertion and Maturation
The insertion of Moco into the apoenzymes is a crucial step for their activation nih.gov. Since Moco is often deeply buried within the folded protein structure, dedicated chaperones are frequently required to facilitate this process nih.govnih.govoup.complos.org. These chaperones, sometimes called redox enzyme maturation proteins, interact with the apomolybdoenzyme and proteins involved in Moco biosynthesis nih.govoup.com. They play multiple roles, including protecting the apoprotein from degradation, inducing a competent conformation for Moco insertion, and potentially facilitating the final folding of the enzyme after cofactor binding nih.gov.
Specific chaperones, such as those belonging to the TorD family, are particularly important for the maturation of enzymes in the DMSO reductase family oup.com. These chaperones can bind the Moco, sometimes in its unstable bis-molybdopterin guanine (B1146940) dinucleotide form, and facilitate its insertion into the target enzyme's catalytic site oup.comoup.commdpi.com. They can also be involved in the final maturation steps of the cofactor, such as sulfuration mdpi.com. While specific chaperones are common, some enzymes may be able to incorporate the cofactor with the help of general molecular chaperones or even without dedicated accessory proteins nih.govmdpi.com.
Structural and Functional Biology of Molybdoenzymes
Molybdoenzymes catalyze a wide array of redox reactions, including oxygen atom transfer, hydroxylation, and sulfur or proton transfer psu.edunih.govasm.orgnih.gov. Based on their active site structure and catalytic mechanisms, they are broadly classified into three families: the xanthine (B1682287) oxidase family, the sulfite (B76179) oxidase family, and the DMSO reductase family nih.govnih.govnih.gov. Mononuclear this compound enzymes, excluding nitrogenase, typically contain a this compound ion coordinated by one or two molybdopterin ligands ebi.ac.ukunl.pt.
Mononuclear this compound Oxo-Transfer Enzymes
Many mononuclear this compound enzymes function as oxotransferases, catalyzing the transfer of an oxygen atom to or from a substrate molecule acs.org. These enzymes often contain a Mo=O unit in their active sites acs.org. The mechanism of oxygen atom transfer can involve cycling between different this compound oxidation states, such as Mo(VI) and Mo(IV) oup.com.
Dimethylsulfoxide Reductase Family
The Dimethylsulfoxide (DMSO) reductase family is a large and diverse group of mononuclear this compound enzymes found primarily in bacteria and archaea nih.govasm.orgtandfonline.com. These enzymes are characterized by the presence of a bis(molybdopterin-guanine dinucleotide) (bis-MGD) cofactor, which contains two pyranopterin molecules nih.govtandfonline.com. The this compound atom in the bis-MGD cofactor is typically coordinated by four sulfur atoms from the pyranopterins and often an additional ligand, which can be selenium, a cysteine, a serine, an aspartate, or a hydroxo group nih.govoup.comimoa.info.
Sulfite Oxidase
Sulfite oxidase (SOX) is a molybdoenzyme that plays a crucial role in the metabolism of sulfur-containing amino acids, specifically in the detoxification of sulfite. oregonstate.eduwikipedia.orgfrontiersin.org This enzyme catalyzes the oxidation of sulfite (SO₃²⁻) to sulfate (B86663) (SO₄²⁻), a reaction essential for the proper processing of sulfur within organisms. wikipedia.orgfrontiersin.orgwilliams.edu In animals, sulfite oxidase is a homodimeric enzyme typically located in the mitochondrial intermembrane space. wikipedia.orgnih.govimoa.info It contains two metal centers: a molybdopterin cofactor at the catalytic site and a heme group. wikipedia.orgwilliams.eduimoa.info The catalytic cycle involves the transfer of an oxygen atom from the this compound center to sulfite, resulting in the reduction of Mo(VI) to Mo(IV). wikipedia.orgwilliams.edu The electrons are then transferred, often sequentially, from the this compound center to the heme group and subsequently to cytochrome c, which reoxidizes the enzyme and links the reaction to the electron transport chain. wikipedia.orgwilliams.edunih.govimoa.info
Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in purine (B94841) catabolism, responsible for the oxidation of hypoxanthine (B114508) to xanthine and further to uric acid. wikipedia.orgoregonstate.eduebi.ac.uk This process is the final step in the breakdown of purines in many organisms, including humans. ebi.ac.uk Xanthine oxidase is a member of the xanthine oxidase family of molybdoenzymes and contains a molybdopterin cofactor at its active site. ebi.ac.ukrsc.orgmdpi.com The catalytic mechanism involves the nucleophilic attack of a this compound-bound hydroxyl group on the substrate, followed by hydride transfer to a sulfur atom ligated to this compound. ebi.ac.ukrsc.orgmdpi.comresearchgate.net This reaction sequence leads to the reduction of the this compound center, typically from Mo(VI) to Mo(IV). ebi.ac.ukrsc.orgpnas.org The enzyme is then reoxidized through electron transfer to other redox centers within the enzyme, such as FAD and iron-sulfur clusters, ultimately transferring electrons to molecular oxygen in the case of xanthine oxidase. ebi.ac.ukrsc.orgpnas.org
Oxygen Atom Transfer Mechanisms in Molybdoenzymes
A central mechanistic theme in many molybdoenzymes, particularly those in the sulfite oxidase and xanthine oxidase families, is oxygen atom transfer (OAT). nih.govrsc.orgmdpi.com These enzymes catalyze reactions where an oxygen atom is either added to or removed from a substrate, with the oxygen atom often originating from or becoming incorporated into water. nih.govrsc.org The this compound center undergoes a two-electron redox change during this process, typically cycling between the Mo(VI) and Mo(IV) oxidation states. nih.govimoa.infowikipedia.org The OAT mechanism generally involves the substrate reacting with the oxidized Mo(VI) form of the enzyme, leading to the transfer of an oxygen atom to the substrate and the reduction of this compound to Mo(IV). wikipedia.orgwilliams.edu Regeneration of the oxidized Mo(VI) state involves the transfer of electrons to an external acceptor and the coordination of a water molecule, which can then serve as the source of the oxygen atom in subsequent catalytic cycles. wikipedia.orgrsc.orgrsc.org This reversible oxygen atom transfer capability is fundamental to the diverse catalytic functions of these enzymes. nih.govrsc.org
Nitrogenase and Nitrogen Fixation Mechanisms
Nitrogenase is a complex metalloenzyme responsible for biological nitrogen fixation, the process by which atmospheric nitrogen gas (N₂) is reduced to ammonia (NH₃). wikipedia.organnualreviews.orginflibnet.ac.in This reaction is crucial for introducing bioavailable nitrogen into ecosystems. annualreviews.orginflibnet.ac.in The most common type of nitrogenase contains a unique iron-molybdenum cofactor (FeMoco) at its active site, distinguishing it from other molybdoenzymes that utilize the molybdopterin cofactor. researchgate.netwikipedia.orgwikipedia.orgnih.gov Nitrogenase is a two-component system consisting of the Fe protein and the MoFe protein. inflibnet.ac.inwikipedia.org The Fe protein, a reductase, transfers electrons one at a time to the MoFe protein in an ATP-dependent process. annualreviews.orginflibnet.ac.inwikipedia.orgnih.gov The MoFe protein contains the FeMo cofactor, which is the site of N₂ binding and reduction. wikipedia.orgnih.gov The precise mechanism of nitrogen reduction at the FeMo cofactor is complex and involves multiple steps of electron and proton transfer, leading to the stepwise hydrogenation of N₂ to ammonia. annualreviews.orgnih.gov this compound's presence in the FeMo cofactor is hypothesized to play a role in tuning the electronic properties of the cluster, potentially enhancing its reactivity towards the inert N₂ molecule and influencing protonation steps. inflibnet.ac.inunizin.org
Involvement in Global Biogeochemical Cycles (Carbon, Nitrogen, Sulfur)
This compound-containing enzymes are integral to the global cycling of several key elements, including carbon, nitrogen, and sulfur. nih.govoregonstate.edunih.govoup.com In the nitrogen cycle, molybdoenzymes are critical for both nitrogen fixation by nitrogenase and nitrate (B79036) assimilation via nitrate reductase (although nitrate reductase is not detailed in this outline, its function contributes to nitrogen cycling and involves this compound). oregonstate.edutaurus.agomexcanada.comlgobbi.itusc.edufrontiersin.org These enzymes facilitate the conversion of different forms of nitrogen, making it available to organisms. taurus.agomexcanada.comusc.edu In the sulfur cycle, sulfite oxidase is essential for the oxidation of sulfite to sulfate, a crucial step in sulfur metabolism and detoxification. oregonstate.eduwikipedia.orgfrontiersin.orgscirp.org this compound's role in the carbon cycle is also recognized, particularly in enzymes like formate (B1220265) dehydrogenase and aldehyde oxidase, which are involved in the metabolism of one-carbon compounds and aldehydes, respectively. nih.govscirp.org Furthermore, research explores the potential of this compound in catalysts for carbon dioxide conversion, highlighting its broader relevance to carbon cycling processes. pnnl.gov The involvement of molybdoenzymes in these fundamental biogeochemical cycles underscores the indispensable nature of this compound for life on Earth. oregonstate.edunih.govscirp.orgfoodandnutritionresearch.net
Coordination Chemistry of this compound in Biological Contexts
The biological function of this compound is intrinsically linked to its coordination chemistry within enzyme active sites. The specific ligands and their arrangement around the this compound atom dictate its redox properties and catalytic activity.
This compound Oxidation States and Coordination Environments in Enzymes
In biological systems, this compound primarily cycles between the oxidation states of +IV, +V, and +VI during catalysis. nih.govnih.govnih.govimoa.info The specific oxidation states involved depend on the enzyme and the reaction catalyzed. For instance, in oxygen atom transfer enzymes like sulfite oxidase and xanthine oxidase, this compound typically cycles between Mo(VI) and Mo(IV), with Mo(V) often observed as an intermediate. nih.govimoa.infowikipedia.orgrsc.orgnih.gov In contrast, the this compound in the nitrogenase FeMo cofactor is generally considered to be in a more reduced state, with evidence suggesting a Mo(III) oxidation state in the resting state. wikipedia.org
The coordination environment of this compound in most molybdoenzymes (excluding nitrogenase) is defined by the molybdopterin cofactor (Moco). researchgate.netnih.gov Moco coordinates to the this compound atom through the dithiolene sulfur atoms of its pterin moiety. researchgate.netnih.govwikipedia.org Additional ligands complete the coordination sphere, which can include oxo (Mo=O) or sulfido (Mo=S) groups, as well as amino acid residues from the protein, such as cysteine thiolates, serine, or aspartate oxygen atoms. oup.comwikipedia.orgnih.govunl.pt The specific combination and arrangement of these ligands influence the electronic structure and redox potential of the this compound center, tuning it for specific catalytic reactions. nih.govbiotechlink.org
For example, in the sulfite oxidase family, the this compound is typically coordinated by the dithiolene of molybdopterin, a cysteine thiolate, and two terminal oxygen atoms in the Mo(VI) state, resulting in a distorted square-pyramidal geometry. wikipedia.orgunl.pt In the xanthine oxidase family, the coordination environment also includes the molybdopterin dithiolene, but often features a terminal sulfido group in addition to oxo groups and a ligand from an amino acid residue. oup.com
The FeMo cofactor in nitrogenase presents a significantly different coordination environment. wikipedia.orgwikipedia.orgnih.gov It is a complex cluster containing iron, sulfur, a homocitrate molecule, and a carbide or nitride atom, with the this compound atom integrated into this intricate structure, coordinated by sulfur atoms and the homocitrate. inflibnet.ac.inwikipedia.org This unique coordination environment is specifically adapted for the challenging reduction of atmospheric nitrogen. inflibnet.ac.inwikipedia.org
The versatility in this compound's coordination chemistry and its ability to exist in multiple oxidation states are fundamental to its diverse roles in biological catalysis. imoa.infoimoa.info
| Enzyme Family | This compound Cofactor | Typical Oxidation States | Key Coordinating Ligands |
| Sulfite Oxidase (SO) | Moco | Mo(IV), Mo(V), Mo(VI) | Molybdopterin dithiolene, Cys-S, Oxo (=O) |
| Xanthine Oxidase (XO) | Moco | Mo(IV), Mo(V), Mo(VI) | Molybdopterin dithiolene, Oxo (=O), Sulfido (=S), Amino acid residue |
| Nitrogenase | FeMoco | Mo(III) (resting state) | Fe-S cluster, Homocitrate, Carbide/Nitride, Cys-S, His-N |
Note: This table provides typical examples, and variations may exist within enzyme families or specific organisms.
Synthetic Analogues and Model Complexes for Active Sites (e.g., Dithiolene Complexes)
Bioinorganic chemists synthesize synthetic analogues and model complexes to mimic the structural and functional aspects of the active sites in molybdoenzymes. These models, particularly those incorporating dithiolene ligands, are invaluable for understanding the reaction mechanisms and electronic structures of these complex biological systems.
Considering the molybdopterin structure, simplified dithiolene systems are commonly utilized to replicate the reactivity observed in nature. Synthetic analogues can be broadly categorized based on the number of dithiolene ligands coordinated to the this compound center: mono(dithiolene) and bis(dithiolene) complexes mdpi.com. While dithiolene ligands are prevalent due to their structural and electronic similarities to the natural MPT, other ligand systems featuring oxygen, nitrogen, and sulfur coordination sites have also been explored as replacements for the natural ligand system in functional analogues mdpi.com.
Model complexes have been designed to mimic specific molybdoenzymes. For instance, bis(dithiolene)monooxothis compound(IV) complexes have been studied as models for the oxidative half-reaction of arsenite oxidase, a molybdopterin-bearing enzyme researchgate.net. These studies have revealed that the reactions involve proton-coupled electron transfer researchgate.net.
Another example includes the synthesis of a Mo(IV) mono-oxo bis-dithiolene complex, [MoO(mohdt)2]2− (mohdt = 1-methoxy-1-oxo-4-hydroxy-but-2-ene-2,3-bis-thiolate), which serves as a structural and functional model for this compound oxidoreductase enzymes belonging to the DMSO reductase family frontiersin.org. This complex demonstrated catalytic activity in oxygen atom transfer (OAT) reactions, achieving a conversion of 93% in the model reaction from DMSO to triphenylphosphine, albeit with a relatively low reaction rate frontiersin.org. The electronic structure of the ene-dithio moiety in such complexes can be fine-tuned by asymmetric substitution on the ligand frontiersin.org.
Model complexes for the immediate coordination spheres of molybdoenzymes have been developed, even for those with less common chemical compositions in inorganic chemistry pageplace.de. Efforts have also focused on creating ligand systems that more closely mimic the complex natural ligand molybdopterin by synthesizing asymmetrically substituted dithiolene ligands incorporating N-heterocyclic groups pageplace.de. The pterin part of molybdopterin is now understood to play a substantial role in the reactivity of oxidoreductases pageplace.de.
Recent work has focused on synthesizing a model compound containing a reduced pyranopterin dithiolene (PDT) ligand coordinated to a diamagnetic d2 low-spin Mo(4+) ion, which closely mimics the MoO(PDT) structure found in most Mo enzyme active sites nih.gov. This model allows for the study of the reactivity and spectroscopy of the unique pyranopterin dithiolene ligand when bound to this compound nih.gov. Redox processes at both the this compound ion and the pyranopterin ligand have been detected in this model nih.gov.
Here is a table summarizing some types of synthetic this compound complexes used as active site models:
| Complex Type | Ligand System(s) | Mimicked Enzyme Family/Feature | Key Findings/Properties |
| Mono(dithiolene) complexes | Dithiolene | General Molybdoenzymes | Simplified models for studying basic Mo-dithiolene interactions mdpi.com. |
| Bis(dithiolene) complexes | Dithiolene | General Molybdoenzymes | More closely mimic the bis-dithiolene coordination in some enzymes mdpi.com. |
| Bis(dithiolene)monooxothis compound(IV) | Dithiolene, Oxo | Arsenite Oxidase (oxidative half-reaction) | Involved in proton-coupled electron transfer researchgate.net. |
| [MoO(mohdt)2]2− | 1-methoxy-1-oxo-4-hydroxy-but-2-ene-2,3-bis-thiolate | DMSO Reductase Family | Catalytically active in oxygen atom transfer reactions frontiersin.org. Electronic structure tunable frontiersin.org. |
| Oxo-carboxylato-molybdenum(VI) bis-dithiolene complexes | Dithiolene, Oxo, Carboxylato | Type II DMSOR family enzymes | Active site structural models, possess Mo–Sdithiolene π-bonding interaction rsc.org. |
| Reduced Pyranopterin Dithiolene Oxo-Molybdenum(IV) complex | Pyranopterin Dithiolene, Oxo | Moco in Pyranopterin Molybdoenzymes | Mimics MoO(PDT) structure, shows redox activity at Mo and pterin ligand nih.gov. |
Ligand Design and its Role in Biological Mimicry
Ligand design is paramount in creating synthetic this compound complexes that accurately mimic the structural and functional aspects of molybdoenzymes. The goal is to synthesize compounds that replicate the coordination environment, electronic structure, and reactivity of the natural active sites.
The discovery of thiolate-like sulfur, Mo=O, and Mo=S ligands in the active sites of enzymes like sulfite oxidase, xanthine oxidase, and DMSO reductase was critical in establishing the this compound coordination environment and guiding the synthesis of accurate structural and functional mimics pageplace.de.
Ligand design strategies often involve incorporating functional groups present in the natural molybdopterin ligand or the surrounding protein environment. For instance, researchers have designed aromatic dithiolene ligands bearing amide moieties to enable intramolecular hydrogen bonding, which plays important roles in the enzymes' active sites and reactivities mdpi.com.
Asymmetric substitution on dithiolene ligands can fine-tune the electronic structure of the ene-dithio moiety, influencing the properties of the resulting this compound complexes frontiersin.org. This is crucial for mimicking the specific electronic environment of the enzyme active site.
Beyond dithiolene systems, bidentate, tridentate, or tetradentate ligands with mixed oxygen, nitrogen, and sulfur coordination sites have been introduced to replace the natural ligand system in functional analogues mdpi.com. Nitrogen donor ligands, in particular, have gained attention due to their structural and functional similarities to this compound-containing enzymes, and complexes with these ligands have been explored as enzyme mimetics researchgate.net.
Designing ligands that incorporate the pyranopterin functionality, including the pyran ring, is important for accurately mimicking the Moco found in pyranopterin this compound enzymes nih.gov. The presence of a hydroxyl group on the carbon alpha to the dithiolene unit can modulate pyran cyclization, which is relevant to intraligand electronic communication nih.gov.
The ultimate aim of ligand design in this context is to synthesize stable and active compounds containing the indispensable functional groups found in the natural active site, while also being synthetically accessible europa.eu. This involves considering the first coordination sphere, different functional groups of the molybdopterin ligand, and potential hydrogen bonding sites europa.eu.
This compound's Role in Biomineralization Processes
This compound has been observed to influence biomineralization processes, particularly in the context of microbial activity and the formation of mineral layers. Biomineralization, the process of mineral formation by living organisms, is an active area of investigation libretexts.org.
Recent research has indicated that this compound can positively affect the biomineralization process on surfaces, such as low-alloy steel, catalyzed by microorganisms like Bacillus subtilis wilddata.cnnih.govresearchgate.netfrontiersin.org. The presence of this compound in the material has been shown to influence the adhesion and subsequent mineralization by B. subtilis wilddata.cnnih.govresearchgate.netfrontiersin.org.
Specifically, the addition of this compound to low-alloy steel has been found to lead to increased adhesion of B. subtilis on the material surface, and the subsequent biomineralization ability is also improved wilddata.cnnih.govresearchgate.netfrontiersin.org. Transcriptome and physiological and biochemical tests suggest that this compound can affect genes in B. subtilis related to chemotaxis, mobility, and carbonic anhydrase secretion, thereby influencing the formation and mineralization of the bacterial biofilm wilddata.cnnih.govresearchgate.netfrontiersin.org. The number of bacteria attached to low-alloy steel surfaces has been observed to increase with increasing this compound content nih.govfrontiersin.org. This enhanced adhesion is potentially due to this compound affecting the chemotaxis of the bacteria nih.govfrontiersin.org.
The biomineralization process mediated by B. subtilis in the presence of this compound has been shown to enhance the mineralization of calcium carbonate nih.govfrontiersin.org. The resulting mineralized products, such as calcium carbonate layers formed on metal surfaces, can act as a protective barrier, inhibiting material corrosion nih.govfrontiersin.org. This makes microbial-mediated biomineralization a promising strategy for anti-corrosion engineering nih.govtandfonline.com.
This compound's influence on biomineralization extends beyond Bacillus subtilis. Studies on Pseudoalteromonas lipolytica have also shown that this compound concentration affects the chemotaxis of this strain, which is essential for initial cell adhesion and biofilm formation tandfonline.com.
While this compound is transported as stable anions in biological systems libretexts.org, its role in biomineralization appears to involve influencing microbial behavior and the subsequent deposition of minerals. This can have implications in various fields, including the development of corrosion-resistant materials through biologically inspired approaches.
This compound has also been investigated in the context of bioactive materials for biomedical applications. This compound-doped bioactive glass nanoparticles, for example, have been reported to enhance the osteogenic and mineralization ability of adipose-derived stem cells researchgate.net. This compound-containing sol-gel derived bioactive glasses also show potential for bone tissue engineering by stimulating apatite formation researchgate.net.
Here is a summary of the observed effects of this compound on biomineralization by Bacillus subtilis:
| Effect | Observation | Proposed Mechanism | Source(s) |
| Increased bacterial adhesion | Higher number of B. subtilis attached to Mo-containing steel surfaces. | This compound affects bacterial chemotaxis and mobility. | wilddata.cnnih.govresearchgate.netfrontiersin.org |
| Enhanced biomineralization ability | Improved formation of mineralized layers (e.g., calcium carbonate). | This compound affects genes related to carbonic anhydrase secretion, crucial for mineralization. | wilddata.cnnih.govresearchgate.netfrontiersin.org |
| Improved corrosion resistance | Formation of protective mineral layers on metal surfaces. | Biomineralized layers act as a barrier against corrosion. | nih.govfrontiersin.orgtandfonline.com |
Environmental Geochemistry and Biogeochemical Cycling of Molybdenum
Molybdenum Mobility and Speciation in Aquatic and Terrestrial Environments
This compound's mobility and speciation in natural waters and sediments are primarily governed by prevailing geochemical conditions. In oxic environments, this compound typically exists as the highly soluble molybdate (B1676688) anion (MoO₄²⁻) researchgate.net. This species is relatively mobile in oxic, alkaline conditions, similar to those found in seawater, where its concentration can be around 100 nM imoa.info. Groundwater in oxic, alkaline volcanogenic sediments can also exhibit exceptionally high this compound concentrations imoa.info.
Under anoxic conditions, particularly in the presence of sulfide (B99878), this compound's behavior changes dramatically. It can be converted to thiomolybdates (MoS₄²⁻), which are less mobile and can be removed from the water column through precipitation or association with particulate matter, including organic material and iron oxyhydroxides imoa.info. The existence of reduced aqueous this compound species, such as Mo(V) and Mo(III), in natural waters is less certain and requires further investigation imoa.info.
Geochemical Controls on this compound Attenuation and Transport
The attenuation and transport of this compound in the environment are subject to various geochemical controls. In oxic conditions, particularly at lower pH (typically below 6), molybdate can be strongly sorbed onto mineral surfaces, such as iron and manganese oxy(hydr)oxides acs.orgusask.caresearchgate.net. This sorption is a significant mechanism for this compound removal from solution in oxic environments acs.org. As pH increases towards neutral and alkaline conditions, molybdate adsorption becomes less effective, leading to enhanced mobility usask.calyellcollection.org.
In anoxic and sulfidic environments, this compound attenuation can occur through the conversion of molybdate to (oxo)thiomolybdates, which can then precipitate through complexation with Fe(II), S, and organic matter usask.ca. The formation of secondary minerals like powellite (CaMoO₄) and wulfenite (PbMoO₄) can also control this compound concentrations, particularly under neutral to alkaline pH conditions usask.camdpi.comresearchgate.net. The precipitation rate of these minerals can be kinetically controlled, as observed for powellite researchgate.net.
Redox conditions are considered a dominant geochemical mechanism controlling the fate and transport of contaminants like this compound core.ac.uk. Reducing conditions can cause some contaminants to naturally attenuate core.ac.uk.
This compound Speciation and Oxidation States in Natural Waters and Sediments
This compound speciation in natural waters and sediments is highly dependent on redox conditions and pH. In most oxic natural waters and soils, the predominant form is the molybdate anion (MoO₄²⁻) researchgate.net.
Under sulfidic conditions, molybdate can be transformed into thiomolybdates (MoSₓO₄₋ₓ²⁻, where x = 1-4) imoa.info. These species are less soluble and can lead to this compound removal from the dissolved phase. Studies in sulfidic muds have shown the presence of this compound coordinated exclusively to sulfur atoms geobiology.dk.
While Mo(VI) as molybdate is the dominant species in oxic environments, the existence and significance of reduced aqueous this compound species like Mo(V) and Mo(III) in natural waters are still areas of research imoa.info. Solid phases in sediments can contain this compound in different oxidation states and coordination environments awi.de.
Sorption and Co-precipitation Mechanisms of this compound on Mineral Surfaces
Sorption and co-precipitation are crucial mechanisms controlling this compound's interaction with solid phases in the environment. Molybdate can adsorb onto various mineral surfaces, including clay minerals, iron and aluminum oxides, manganese oxides, and organic matter researchgate.netmdpi.com.
Sorption of molybdate onto iron oxyhydroxides, such as ferrihydrite, is a well-documented attenuation mechanism, particularly in oxic environments acs.orgmdpi.comnih.gov. This process often involves the formation of inner-sphere complexes acs.orgusask.caresearchgate.net. The extent of molybdate sorption is pH-dependent, generally decreasing with increasing pH as the mineral surfaces become more negatively charged, leading to electrostatic repulsion with the anionic molybdate researchgate.net.
Co-precipitation of this compound with minerals like ferrihydrite is also observed, especially in environments impacted by mining activities researchgate.net. Molybdate can be incorporated into the structure of newly forming iron or aluminum oxides frontiersin.org. In the presence of lead, wulfenite (PbMoO₄) can form rapidly, reducing dissolved this compound concentrations researchgate.net.
Studies have investigated the sorption mechanisms of molybdate on various soil constituents, suggesting that inner-sphere complexation is the main mechanism for oxides and clay minerals, although outer-sphere complexes can also form researchgate.net.
Isotope Geochemistry of this compound
This compound has seven stable isotopes, offering a significant mass range for isotopic studies geoscienceworld.org. Variations in the ratios of these isotopes can provide valuable insights into the biogeochemical processes affecting this compound.
Stable Isotope Fractionation and Environmental Tracing
Stable this compound isotopes undergo fractionation during various geochemical and biological processes, making them useful tracers in environmental studies usask.camdpi.com. Isotopic fractionation can occur during processes such as adsorption, precipitation, and biological uptake usask.camdpi.com.
Studies have shown that during adsorption onto manganese oxides, there is a large and systematic fractionation of this compound isotopes, with a preference for the removal of lighter isotopes from solution geoscienceworld.org. Similarly, inner-sphere complexation of Mo(VI) with ferrihydrite has been shown to cause this compound isotope fractionation, with enrichment of heavier isotopes in the dissolved phase acs.orgresearchgate.netnih.gov.
This compound isotope ratios in river waters can vary significantly, and this variability is influenced by fractionation during chemical weathering and the formation of secondary minerals like iron and manganese oxyhydr)oxides geochemicalperspectivesletters.orggeochemicalperspectivesletters.org. Lighter this compound isotopes can be preferentially adsorbed by weathering products or organic matter, while heavier isotopes are transported by river water mdpi.com.
This compound isotope variations have been observed in natural reservoirs affected by anthropogenic pollution, suggesting their potential for tracing contamination sources in rivers, oceans, sediments, soils, and aerosols mdpi.com.
Application in Understanding Redox Conditions and Weathering Processes
This compound isotopes are a valuable proxy for reconstructing past and present redox conditions in various environments, particularly in marine systems geochemicalperspectivesletters.orgresearchgate.netresearchgate.netgeomar.de. Sedimentary this compound accumulation and isotopic composition are sensitive to redox conditions, and have been used to infer changes in marine redox chemistry throughout Earth's history imoa.inforesearchgate.net.
In anoxic and sulfidic environments, the removal of this compound from the water column into sediments can lead to significant isotopic fractionation, with the isotopic composition being sensitive to the redox state mdpi.com. Euxinic sediments, formed under strongly reducing conditions, are often enriched in heavier this compound isotopes compared to igneous rocks geoscienceworld.org.
This compound isotopes also hold promise as tracers for redox conditions during weathering processes researchgate.net. Studies of weathering profiles have shown correlations between this compound isotope compositions and rainfall gradients (an indicator of redox conditions) and pH shifts researchgate.net. Significant this compound isotope fractionation can occur during chemical weathering, with lighter isotopes retained in the solid phase researchgate.net.
The application of this compound isotopes extends to understanding geochemical fluxes in subduction zones, where variations in isotopic composition in igneous rocks can trace the contribution of slab-derived fluids and melts copernicus.orggeoscienceworld.org.
Isotopic Variations in Mine Waste Drainage
Studies utilizing stable isotopes of this compound (δ⁹⁸Mo) have provided valuable insights into the cycling and attenuation of this metal in mine waste environments. Investigations at mine sites have shown variations in δ⁹⁸Mo compositions in mine drainage. For instance, at the Antamina mine in Peru, δ⁹⁸Mo compositions of mine drainage were found to be heavier than those of molybdenites and waste rock, although with some overlap. mdpi.com This suggested that processes like dissolution, adsorption, and uptake into secondary minerals might influence Mo mobility. mdpi.com
Further research involving Mo stable isotopes at a Mo mine in the USA assessed controls on Mo mobility in waste-rock storage facilities (WRSFs) with differing drainage pH. researchgate.netzarmesh.com The observed variation in δ⁹⁸Mo among samples exceeded 5‰. researchgate.net Mo-rich mine process water and pit wall runoff exhibited δ⁹⁸Mo values ranging from 0.6 to 0.7‰, which were similar to the average δ⁹⁸Mo of waste rock, tailings, and ore samples, indicating minimal isotopic fractionation during molybdenite oxidative dissolution. researchgate.net In contrast, drainage from the base of both WRSFs showed isotopically heavier values, ranging from 1.6 to 1.9‰. researchgate.net This isotopic enrichment, coupled with Mo/SO₄²⁻ ratios, strongly suggested that Mo adsorption onto mineral surfaces was the primary driver for the increase in δ⁹⁸Mo in the drainage. researchgate.net this compound stable isotope data, when used alongside conventional geochemical analyses, serve as a powerful tracer for processes controlling Mo mobility in mine waste. researchgate.netzarmesh.com
Data from studies on Mo isotopic variations in mine waste drainage highlight the potential for using these signatures to understand Mo attenuation processes.
| Location | Sample Type | δ⁹⁸Mo (‰) (relative to NIST-SRM-3134 = +0.25‰) | Notes | Source |
| Antamina mine, Peru | Mine drainage | 0.89 ± 1.25 (2 SD, n=16) | Heavier than waste rock/molybdenite | mdpi.com |
| Antamina mine, Peru | Molybdenites/Waste rock | 0.13 ± 0.82 (2 SD, n=9) | Source material | mdpi.com |
| USA Mo mine | Mo-rich process water | 0.6 - 0.7 | Similar to source, negligible fractionation | researchgate.net |
| USA Mo mine | Drainage from WRSFs | 1.6 - 1.9 | Isotopically heavier | researchgate.net |
Microbial Biogeochemistry of this compound
Microorganisms play a crucial role in the biogeochemical cycling of this compound, influencing its mobility, speciation, and potential for remediation in contaminated environments.
Role of Microorganisms in this compound Redox Transformations (Reduction and Oxidation)
Microorganisms are capable of catalyzing the redox transformations of this compound, primarily the reduction of Mo(VI) and, to a lesser extent, the oxidation of reduced Mo species. In oxygenated waters, Mo predominantly exists as the oxidized Mo(VI) in the form of molybdate (MoO₄²⁻). researchgate.netfrontiersin.org However, in specific anaerobic niches, microbial activity can lead to the reduction of Mo(VI) to lower oxidation states, such as Mo(V) and Mo(IV). frontiersin.org
Sulfate-reducing bacteria (SRB), for instance, can reduce Mo(VI) to Mo(IV) in the presence of sulfide, leading to the formation of insoluble this compound disulfide (MoS₂). frontiersin.orgmdpi.comnih.gov This process is a significant mechanism for Mo removal in anoxic and sulfidic environments, including marine sediments. frontiersin.orggeobiology.dk Early studies also indicated that certain bacteria, such as Pseudomonas guillermondii and a Micrococcus species, could reduce Mo(VI) to "this compound blue," an inert form of the compound. researchgate.netoup.com More recently, similar Mo-reducing activity has been identified in this compound-resistant Enterobacter species. oup.com
While Mo(VI) reduction is more extensively studied, some microorganisms are also capable of oxidizing reduced this compound. frontiersin.org This oxidation can occur with reduced Mo serving as an electron donor to support autotrophic growth. frontiersin.org The versatile redox chemistry of this compound, ranging from +II to +VI, facilitates electron and oxygen transfer in biological reactions, playing a fundamental role in the global cycling of carbon, nitrogen, and sulfur. frontiersin.org
Potential for Bioremediation of this compound Contamination
Microbial activity offers a promising approach for the bioremediation of this compound-contaminated environments. Microorganisms can detoxify and immobilize metal ions like this compound through various mechanisms, including bioreduction, bioprecipitation, bioaccumulation or sequestration, efflux pumping, and biosorption. mdpi.comnih.gov
The microbial reduction of soluble, toxic Mo(VI) to insoluble forms, such as this compound blue or MoS₂, is a key strategy for bioremediation. mdpi.comnih.govresearchgate.net This transformation effectively reduces the mobility and bioavailability of this compound in contaminated waters and soils. The earliest documented report of this compound bioremediation involved a plant-microbial consortium used to treat contaminated pasture areas, where microbes transformed soluble this compound into insoluble compounds. mdpi.comhibiscuspublisher.com
Over 50 this compound-reducing bacteria have been isolated globally, highlighting the widespread potential for this bioremediation approach. mdpi.comnih.gov Studies have demonstrated the effectiveness of specific microbial strains, such as Enterobacter cloacae strain 48 and various Bacillus species, in reducing molybdate. mdpi.comnih.govresearchgate.net Microalgae strains, including Chlorella sorokiniana TU5 and Picochlorum oklahomensis, have also shown potential for this compound removal through adsorption. researchgate.net
Bioremediation of this compound can be challenging in the presence of other toxic metals like copper or mercury, which can inhibit microbial activity. researchgate.nethibiscuspublisher.com However, novel approaches, such as using dialysis tubing to protect bacterial cells from heavy metal inhibition while allowing this compound reduction, are being explored to overcome these challenges. researchgate.nethibiscuspublisher.com
Unveiling Microbial this compound Cycling Pathways
Understanding the specific pathways involved in microbial this compound cycling is crucial for harnessing microbial capabilities for environmental management and bioremediation. This compound is an essential cofactor in over 60 enzymes across archaea, bacteria, and eukaryotes, many of which are involved in critical biogeochemical cycles like the nitrogen and sulfur cycles. researchgate.netfrontiersin.orgoup.com
In the nitrogen cycle, this compound is a key component of enzymes like nitrogenase, which is involved in nitrogen fixation, and nitrate (B79036) reductase, which plays a role in nitrate assimilation and reduction. scirp.orgresearchgate.netifremer.frgeoscienceworld.org Studies on deep-sea siboglinid tubeworms and their endosymbiotic bacteria have revealed extremely negative δ⁹⁸Mo values, suggesting preferential utilization of isotopically light Mo by the microbes during nitrate reduction. ifremer.frgeoscienceworld.org This highlights the influence of microbial metabolic processes on Mo isotopic signatures.
In the sulfur cycle, molybdoenzymes like sulfite (B76179) oxidase and DMSO reductase are involved in the transformation of sulfur compounds. researchgate.netoup.com The reduction of Mo(VI) to MoS₂ by sulfate-reducing bacteria is another significant pathway in the microbial cycling of this compound, particularly in sulfidic environments. frontiersin.orgmdpi.comnih.gov
Research into the mechanisms of microbial molybdate reduction to this compound blue suggests an enzyme-catalyzed redox process involving a change in the oxidation state of this compound from Mo(VI) to Mo(V) before the formation of a phosphomolybdate intermediate. mdpi.com
Despite advancements, there is a recognized need for further research to fully unveil the diverse microbial this compound cycling pathways, particularly in complex environments like mine wastes. mdpi.comresearchgate.net This includes isolating and characterizing Mo-metabolizing bacteria from such environments and understanding the intricate interactions between microorganisms and this compound species under varying environmental conditions. mdpi.comresearchgate.net
Advanced Methodologies for Molybdenum Research
Spectroscopic and Diffraction Techniques
A range of spectroscopic and diffraction methods are indispensable in molybdenum research, offering complementary information at atomic and molecular levels.
X-ray Diffraction (XRD) for Phase Composition and Crystal Structure Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystallographic structure and phase composition of materials. For this compound compounds, XRD provides detailed information about the arrangement of atoms in the crystal lattice, unit cell dimensions, bond lengths, bond angles, and site ordering. attlas.ie Powder XRD is commonly employed for analyzing polycrystalline this compound samples, such as thin films and powders, allowing for the identification of different this compound phases present and the assessment of their crystallinity. attlas.ieresearchgate.net Single-crystal XRD, when suitable crystals are available, offers a more precise determination of the complete crystal structure. attlas.ie
XRD patterns of this compound thin films, for instance, show characteristic Bragg peaks corresponding to specific crystallographic planes like (110), (200), and (211) of metallic this compound. researchgate.net The presence of additional unlabeled peaks in such patterns can indicate the presence of this compound oxide phases. researchgate.net Rietveld analysis of powder diffraction patterns can be used to refine structural parameters and propose structures for complex this compound compounds, such as heteropolymolybdates. cambridge.org For example, powder XRD analysis of the heteropoly blue compound (MoO₂)₀.₅PMo₁₄O₄₂ confirmed a cubic unit cell structure with a lattice parameter a₀ = 11.795(2) Å. cambridge.org
X-ray Absorption Spectroscopy (XAS), including XANES, for Oxidation State and Coordination Environment Determination
X-ray Absorption Spectroscopy (XAS) is a technique that probes the local atomic and electronic structure around a specific element. It is particularly valuable in this compound research for determining oxidation states and coordination environments, especially in materials lacking long-range order where traditional diffraction techniques may be less effective. nih.gov XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). geobiology.dkusask.ca
XANES focuses on the region immediately before the absorption edge (typically about a 30 eV span) and is sensitive to the electronic structure, oxidation state, ligand type, and coordination chemistry (e.g., octahedral versus tetrahedral coordination) of the absorbing atom. nih.govgeobiology.dk The position of the absorption edge in XANES spectra is directly related to the oxidation state of this compound. iaea.org Pre-edge features can provide insights into the local coordination environment and the presence of Mo=O double bonds, often associated with higher this compound oxidation states. geobiology.dkiaea.org
EXAFS, the oscillating part of the XAS spectrum extending above the absorption edge, provides quantitative structural information, including the number, distance, and type of neighboring atoms around the this compound atom, as well as the thermal or structural disorder. nih.govgeobiology.dk By analyzing the EXAFS region, researchers can determine bond lengths and coordination numbers, which are crucial for understanding the local geometry. geobiology.dk
Studies utilizing Mo K-edge XAS have been employed to investigate the oxidation state and bonding environment of this compound in various materials, including euxinic lake sediments where this compound is coordinated to both oxygen and sulfur with an average oxidation state between +4 and +6. geobiology.dk XANES analysis has shown that the coordination environment of Mo(VI) can change from tetrahedral to octahedral with decreasing pH in sorption studies on mineral surfaces. researchgate.net In situ XAS studies have also been used to monitor changes in this compound oxidation state and local structure in catalysts under reaction conditions, revealing transitions between Mo³⁺ and Mo²⁺ states during processes like nitrate (B79036) reduction. esrf.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy in Coordination Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local electronic and structural environment of specific atomic nuclei. For this compound research, particularly in coordination chemistry, ⁹⁵Mo NMR spectroscopy is a valuable tool for studying the structure, coordination environment, and reactivity of this compound complexes in solution and solid states. researchgate.netcolab.ws
⁹⁵Mo NMR is sensitive to the electronic density on the this compound center, which is influenced by the coordinated ligands. researchgate.net The chemical shift values in ⁹⁵Mo NMR spectra can be correlated with the electron-donor ability of ligands and the coordination number and geometry around the this compound atom. researchgate.net This technique can help distinguish between different coordination geometries, such as hexa- or hepta-coordination, and provide insights into the presence of isomers. researchgate.net
NMR spectroscopy, including ¹H, ¹³C, ¹⁷O, and ⁹⁵Mo NMR, has been used to study the complexation of Mo(VI) with various ligands, such as uronic acids, in aqueous solutions. colab.ws These studies can identify the formation of different complexes with varying stoichiometries and coordination modes, providing detailed structural information about the metal-ligand interactions. colab.ws For example, NMR studies have revealed the formation of 1:1 and 2:1 (Mo:ligand) complexes with ligands like DTPA and TTHA, with ⁹⁵Mo signals appearing in specific chemical shift ranges depending on the complexation and pH. colab.ws ⁹⁵Mo NMR has also been shown to be effective in identifying mixtures of disubstituted this compound(0) carbonyls and probing structural and electronic effects of different ligands. cdnsciencepub.com
Infrared (IR) and UV-Visible Spectroscopy for Structural and Electronic Characterization
Infrared (IR) and UV-Visible (UV-Vis) spectroscopies are widely used techniques for characterizing the structural and electronic properties of this compound compounds.
IR spectroscopy provides information about the vibrational modes of a molecule or material, which are related to the functional groups and bonding environments present. acs.org For this compound compounds, IR spectra can reveal the presence of specific bonds, such as Mo=O or Mo-O-Mo linkages, and provide insights into the molecular structure and symmetry. duq.edu Changes in IR spectra can indicate alterations in bonding or coordination upon reaction or changes in environmental conditions. duq.edu
UV-Vis spectroscopy probes the electronic transitions within a material, providing information about its electronic structure and optical properties. acs.org The absorption or transmission of UV-Vis light is related to the energy levels of electrons and can be influenced by the oxidation state and coordination environment of this compound. duq.edu UV-Vis spectroscopy is often used to monitor chemical reactions involving this compound species, track changes in oxidation states, and characterize the electronic band structure of this compound-containing materials like this compound trioxide (MoO₃). acs.orgduq.edu
Both IR and UV-Vis spectroscopies have been employed alongside other techniques to characterize newly synthesized this compound complexes, providing complementary information about their structure and electronic behavior. duq.edu
Electron Microscopy Techniques (SEM, TEM, HR-TEM) for Morphology and Nanostructure Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HR-TEM), are essential for visualizing the morphology, size, and nanostructure of this compound materials. acs.orgaip.orgresearchgate.net These techniques provide high-resolution images that reveal the external shape, surface features, internal structure, and crystallographic orientation of this compound particles and nanostructures. aip.orgresearchgate.netaip.org
Electron microscopy techniques are crucial for characterizing the morphology of synthesized this compound nanomaterials, such as hexagonal MoO₃ nanorods, where SEM and HR-TEM data confirm their rod shape and hexagonal structure. aip.orgaip.org TEM and HR-TEM have also been used to examine the morphology and crystallinity of MoO₃ nanobelts and prism-like particles, showing a high degree of crystallinity. acs.org For materials like β-Mo₂C nanoparticles, SEM images reveal a homogeneous porous structure, while TEM and HR-TEM can show different morphologies like sphere-like and rod-like nanostructures, with HR-TEM confirming their crystal structure. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS), also known as EDX, is an analytical technique often coupled with electron microscopy (SEM or TEM) to determine the elemental composition of a sample. aip.orgresearchgate.net When the electron beam interacts with the sample, it generates characteristic X-rays whose energies are specific to each element present. researchgate.net By analyzing the energy and intensity of these X-rays, EDS can identify the elements present in the analyzed volume and quantify their relative abundances. researchgate.net
EDS is valuable in this compound research for confirming the presence of this compound in synthesized materials and determining the elemental composition of different phases or regions within a sample. researchgate.net For example, EDS elemental analysis has been used to identify the presence and homogeneous distribution of this compound, carbon, and oxygen in β-Mo₂C samples. researchgate.net Chemical mapping using EDS can also provide spatial distribution information of this compound and other elements within a material. aip.org
Mass Spectrometry and Elemental Analysis
Mass spectrometry and elemental analysis techniques play a vital role in identifying and quantifying this compound and its associated elements. These methods offer high sensitivity and specificity, making them indispensable tools in this compound research.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis and Isotopic Composition
Inductively Coupled Plasma Mass Spectrometry (ICP-MS), particularly Multi-Collector ICP-MS (MC-ICP-MS), is a powerful technique for determining trace and ultra-trace levels of this compound and analyzing its isotopic composition. ICP-MS offers high sensitivity and selectivity, along with high sample throughput, making it suitable for analyzing various sample types, including water. conicet.gov.ar While the cost of ICP-MS instrumentation can be a limiting factor for some laboratories, its capabilities for low-level detection are significant. conicet.gov.ar
MC-ICP-MS is specifically employed for precise determination of mass-dependent this compound isotopic variations in natural materials. psu.edu Different methods are used with MC-ICP-MS, including various approaches for separating this compound from the sample matrix and correcting for instrumental mass-dependent isotopic fractionation (instrumental mass bias). psu.edu Techniques such as standard-sample bracketing and double-spiking are utilized to address instrumental mass bias. psu.edu Studies have shown that the precision for Mo isotopic analyses of natural samples can be significantly improved (by a factor of ~4–7) using a double spike compared to standard-sample bracketing alone. psu.eduresearchgate.net However, the double-spike technique is more complex and may be more susceptible to memory effects. psu.edu
Research findings highlight the application of MC-ICP-MS with double-spike methods for high-precision Mo isotopic ratio measurements. researchgate.netresearchgate.net This approach involves adding a double spike prior to chemical purification to separate laboratory and instrumental mass fractionations from natural mass-dependent fractionation. researchgate.netresearchgate.net Fractionation is determined on multiple Mo mass ratios, providing an internal consistency check. researchgate.net The external standard reproducibility for the ⁹⁸Mo/⁹⁵Mo ratio has been reported as 0.06 per mil (2 standard deviation) using a double spike. researchgate.net High-precision results typically require a minimum quantity of ~1 µg of Mo when using a normal microconcentric nebuliser with a cyclonic spray chamber. researchgate.net
MC-ICP-MS has been successfully applied to determine Mo isotopic compositions in various natural materials, including marine sediments, pore waters, seawater, ferromanganese crusts and nodules, igneous rocks, and molybdenites. psu.edu It is also used for analyzing solid-phase and porewater trace element concentrations and solid-phase Mo-isotope ratios in deep sediments. awi.de The technique can resolve smaller differences in Mo isotopic compositions than previously possible with other methods like positive thermal ionization mass spectrometry (P-TIMS). nih.gov
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is another widely used technique for this compound analysis, particularly for determining trace levels and for multi-element analysis. conicet.gov.arperkinelmer.com ICP-OES offers advantages such as high matrix tolerance and multi-element analysis capability. perkinelmer.com It has been successfully used for trace Mo determination in water samples. conicet.gov.ar
Advanced ICP-OES instruments are capable of detecting and quantifying trace levels of this compound in various materials, such as vegetal materials, to verify nutrient levels. spectro.com Some models offer a limit of quantitation (LOQ) for this compound down to 2 ppb in solution. spectro.com The determination of this compound by ICP-OES requires a high degree of analyzer flexibility, with some instruments offering multi-view capability for both radial and axial plasma observation to optimize for speed, cost efficiency, and better results for certain elements. spectro.com
While ICP-OES is a powerful tool, accurately determining low-level elements in a this compound matrix can be challenging due to the complex spectra caused by the matrix element of Mo. perkinelmer.com Despite this, ICP-OES is utilized for quantifying this compound in various matrices, including soil, sludge, and sediment samples, often after sample pre-treatment like aqua regia decomposition. measurlabs.com Reported detection limits for this compound in soil, sludge, and sediment using ICP-OES can be around 0.4 mg/kg d.m. measurlabs.com On-line pre-concentration methods, such as flow injection solid-phase extraction with detection by ICP-OES and ultrasonic nebulization (SPE-USN-ICP-OES), have been developed to enhance sensitivity for trace this compound determination in water samples, achieving detection limits as low as 0.04 µg L⁻¹. researchgate.net
Electrothermal Atomic Absorption Spectrometry (ETAAS)
Electrothermal Atomic Absorption Spectrometry (ETAAS), also known by its older name Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), is a sensitive technique for the determination of trace this compound. ETAAS has been successfully employed for trace Mo determination in water samples. conicet.gov.ar It is considered one of the suitable techniques for determining this compound in environmental and biological materials due to its biological significance. psu.edu
Various approaches have been developed to enhance the sensitivity and applicability of ETAAS for this compound analysis. These include homogeneous liquid-liquid microextraction via flotation assistance (HLLME-FA) combined with ETAAS for the preconcentration and determination of this compound in water samples. scielo.br This method has shown linearity in the range of 0.5 to 200 µg L⁻¹ with a limit of detection (LOD) of 0.1 µg L⁻¹. scielo.br Another method combining dispersive liquid-liquid microextraction (DLLME) with ETAAS has been proposed for determining this compound in plants and animal tissue, achieving a limit of detection of 0.03 µg kg⁻¹ and an enrichment factor of 200. researchgate.net Flow injection on-line coprecipitation preconcentration systems coupled with ETAAS have also been developed for determining trace or ultratrace amounts of this compound in water, human hair, and high-purity reagents, with reported detection limits as low as 0.02 µg L⁻¹ and good precision. psu.edu
ETAAS has been used for this compound determination in various sample types, including human serum, whole blood, soil, and soil extracts. researchgate.net Studies have investigated the use of different modifiers to improve the determination of this compound in complex matrices like human serum. researchgate.net
Double-Spike Isotope Dilution Mass Spectrometry for Absolute Isotopic Measurements
Double-Spike Isotope Dilution Mass Spectrometry (DS-IDMS) is a highly accurate technique for determining the absolute isotopic composition and concentration of elements, including this compound. This method involves adding a precisely known amount of a "double spike" (a mixture of two enriched isotopes of the element being analyzed) to the sample before any chemical processing. psu.eduresearchgate.netresearchgate.netsemanticscholar.org This allows for the correction of mass-dependent isotopic fractionation that may occur during sample preparation and mass spectrometric analysis. psu.eduresearchgate.netresearchgate.net
DS-IDMS, often coupled with MC-ICP-MS or Thermal Ionization Mass Spectrometry (TIMS), provides high-precision measurements of this compound isotopic ratios. researchgate.netresearchgate.netnih.govsemanticscholar.org The double spike effectively corrects for instrumental mass bias and any other isotope fractionation occurring during chemical preparation. researchgate.net By measuring the isotopic ratios of the spiked sample, the natural isotopic composition can be calculated accurately. researchgate.netresearchgate.net
This technique is particularly valuable for studies requiring highly accurate isotopic data, such as those investigating natural mass-dependent fractionation in geological or environmental samples, or mass-independent nucleosynthetic effects in cosmochemical materials. psu.eduawi.denih.gov The precision achieved with double-spike methods for Mo isotopic analyses is significantly better than that obtained with standard-sample bracketing alone. psu.eduresearchgate.net
DS-IDMS has been used to measure this compound isotopic compositions in various matrices, including molybdenite, marine sediments, and even biological samples like urine after appropriate sample preparation and purification. psu.eduresearchgate.netawi.deresearchgate.net The method allows for the separation and purification of this compound from complex matrices prior to mass spectrometry. nih.govresearchgate.net
Electrochemical Characterization Techniques
Electrochemical characterization techniques are valuable for studying the redox behavior, conductivity, and catalytic properties of this compound and its compounds, particularly in the context of materials science and electrochemistry. These techniques involve applying a controlled potential or current to a this compound-containing material and measuring the resulting current or potential response.
Common electrochemical techniques used for characterizing this compound include:
Cyclic Voltammetry (CV): This technique involves sweeping the potential of an electrode back and forth and measuring the resulting current. CV can provide information about the redox potentials of this compound species, the kinetics of electron transfer reactions, and the stability of different oxidation states. internationaljournalssrg.orgresearchgate.netrsc.org It is used to study the electrochemical behavior of this compound coatings and this compound-containing catalysts. internationaljournalssrg.orgresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small alternating voltage signal to an electrochemical system over a range of frequencies and measuring the impedance. EIS can provide insights into the resistance, capacitance, and other electrical properties of the electrode-electrolyte interface, which are relevant to understanding reaction mechanisms and charge transfer processes involving this compound. internationaljournalssrg.orgresearchgate.net It is used to investigate the corrosion resistance of this compound coatings and the electrochemical behavior of this compound-based materials. internationaljournalssrg.orgresearchgate.net
Potentiodynamic Polarization: This technique involves sweeping the potential of an electrode in one direction (either anodic or cathodic) and measuring the resulting current. Potentiodynamic polarization can be used to study the corrosion behavior of materials and to determine corrosion rates. internationaljournalssrg.org It has been applied to study the electrochemical behavior of this compound-coated mild steel. internationaljournalssrg.org
Electrochemical techniques are particularly useful for characterizing this compound in the context of coatings, catalysts, and energy storage materials. For example, cyclic voltammetry and electrochemical impedance spectroscopy have been used to study the electrochemical behavior of this compound coatings on mild steel, demonstrating that these coatings can significantly improve corrosion resistance. internationaljournalssrg.org Electrochemical methods, such as cyclic voltammetry, are also employed in the synthesis and characterization of this compound disulfide (MoS₂) powders for applications in lithium-ion batteries, allowing for the study of their electrochemical performance as anode materials. rsc.org The electrochemical preparation and characterization of this compound assimilated zinc selenide (B1212193) materials have also been investigated for photovoltaic and solar cell applications, utilizing techniques like cyclic voltammetry and electrochemical impedance spectroscopy. jmaterenvironsci.com
Electrochemical techniques can reveal the presence of this compound in different oxidation states within a material, depending on the synthesis procedure. researchgate.net They are essential for understanding the catalytic activities of mixed metal oxides containing this compound in various electrochemical reactions. researchgate.net
Cyclic Voltammetry and Electrochemical Impedance Spectroscopy
Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are valuable electrochemical techniques used to investigate the redox properties and charge transfer characteristics of this compound-containing materials and complexes. These methods can reveal information about the oxidation states of this compound, the reversibility of electron transfer processes, and the kinetics of electrochemical reactions.
Studies have employed CV and EIS to characterize the electrochemical behavior of various this compound compounds. For instance, these techniques have been used to study the electrochemical properties of bimetallic this compound tungsten oxynitride in acidic electrolytes, demonstrating nearly rectangular CV curves typical of pseudocapacitive materials with small reversible redox peaks rsc.org. The electrochemical performance and rate capability of this bimetallic material were compared to monometallic oxynitrides of this compound and tungsten rsc.org. CV measurements in a three-electrode cell configuration indicated an operating potential window between -0.2 and 0.55 V vs. Ag/AgCl in 1 M H₂SO₄ aqueous electrolyte rsc.org.
CV and EIS have also been applied to investigate this compound-doped materials, such as Mo-doped LiFePO₄ composites, to examine their electrochemical properties for applications like battery cathodes. These studies confirmed the successful incorporation of Mo⁶⁺ into the material structure and assessed its impact on lithium ion diffusion and battery performance nih.gov. The electrochemical charge storage performance of this compound disulfide (MoS₂) and its composites with graphene nanoplatelets has been assessed using CV, EIS, and galvanostatic charge/discharge measurements, showing enhanced electrochemical performance for supercapacitor applications nih.gov.
Furthermore, these techniques are utilized in the study of this compound sulfides for electrochemical water splitting, where CV and EIS help explore the efficiency of different phases and the influence of dopants like nickel on the electrochemical performance and conductivity aip.org. The electroreduction of hafnium complexes on a this compound electrode in molten salts has also been studied by cyclic voltammetry and impedance spectroscopy to understand the reaction mechanism and determine parameters like diffusion coefficients researchgate.net. Voltammetric studies on porous this compound electrodes have been conducted to assign redox processes based on the known and estimated free energies of formation of various this compound oxides and molybdates psu.edu.
Computational Chemistry and Theoretical Modeling
Computational chemistry techniques, particularly Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are indispensable tools for gaining a deeper understanding of this compound chemistry at the atomic and molecular level. These methods allow researchers to explore electronic structures, predict reaction pathways, and model complex biological systems involving this compound.
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method that focuses on the electron density of a system to calculate its electronic structure and properties. It has been extensively applied to study a wide range of this compound compounds, from small clusters to complex enzymes.
DFT calculations are frequently employed to investigate the electronic structure and properties of this compound complexes and clusters. These studies provide insights into bonding, stability, and the distribution of electron density, which are crucial for understanding their reactivity and behavior.
Research has utilized DFT to explore the structural and electronic properties of small this compound clusters (Mon, where n=2-6), determining their lowest energy structures and discussing the evolution of electronic properties with increasing cluster size scientific.netresearchgate.net. DFT has also been applied to study bimetallic this compound tungsten oxynitride, examining its structure and electrochemical properties rsc.org. The electronic structure of crystalline octahedral this compound halide clusters-based compounds, such as Cs₂[Mo₆X₁₄] (X = Cl, Br, I), has been investigated using DFT, revealing the dependence of electronic structure on the nature of the halide and the degree of hybridization of Mo-X bonds acs.org.
DFT calculations have been performed on this compound carbonyl and this compound oxide carbonyl complexes to understand their electronic structure, particularly the ground and low-lying electronic states of various anion and neutral species aip.org. These calculations have shown trends in Mo-CO bond energies and the stabilization of low spin states with the addition of carbonyls aip.org. DFT and time-dependent DFT (TD-DFT) have been used to study the electronic structure in the ground and excited states of cis-dioxothis compound (VI) complexes with Schiff base ligands, helping to interpret their electronic absorption spectra nih.gov. The electronic structure and bonding of this compound silylidyne complexes have been explored using DFT, examining the effect of substituents on structural, electronic, and spectroscopic properties bohrium.com.
DFT studies on Mo₂nNn (n=1-5) clusters have determined their lowest-energy structures and electronic properties, including average binding energy, electron affinity, ionization potential, and HOMO-LUMO gaps, revealing strong chemical activities and charge transfer from Mo to N atoms iphy.ac.cn. DFT calculations have also been used to study the electronic properties of this compound phosphide (B1233454) (MoP), particularly the influence of different crystal planes on catalytic performance rsc.org.
DFT is a powerful tool for elucidating reaction mechanisms in this compound-catalyzed processes and the function of this compound-containing enzymes. By calculating the energies of reactants, transition states, and products, DFT can map out reaction pathways and identify key intermediates.
DFT calculations have been used to investigate the mechanisms of synthesis gas conversion to alcohols over Mo-based catalysts, showing how the presence of different ligands affects CO adsorption and dissociation tandfonline.com. These studies suggest that promoted MoS₂, Mo₂C, and MoP catalysts have high alcohol selectivities tandfonline.com. The reaction mechanisms of N₂ fixation on this compound nitride surfaces have been comprehensively studied using DFT, identifying active sites and exploring the impact of heteroatom anchoring on catalytic performance nih.gov.
The mechanism of the this compound-catalyzed deoxydehydration of vicinal diols has been investigated using DFT, proposing a catalytic cycle involving condensation, oxidative cleavage, and alkene extrusion researchgate.net. DFT has also been applied to study the hydrodeoxygenation of acrylic acid over this compound carbide, exploring reaction mechanisms on different crystal planes researchgate.net.
Computational studies, including DFT, have been extensively used to investigate the reaction mechanisms of this compound enzymes, such as dimethylsulfoxide reductase, sulfite (B76179) oxidase, and xanthine (B1682287) oxidase rsc.orgnih.gov. DFT calculations help to understand the catalytic cycles, substrate binding, and the role of the this compound center in oxygen atom transfer reactions rsc.orgnih.govnih.gov. DFT has been used to study the mechanism of the this compound-mediated Cadogan reaction, a process involving oxygen atom transfer acs.org. The catalytic cycle of this compound-based molecular catalysts for dinitrogen reduction to ammonia (B1221849), mimicking nitrogenase enzyme function, has been investigated using DFT calculations, providing structural and electronic characterization of intermediates and insights into N-N bond breaking researchgate.netacs.org.
DFT is also valuable for studying the interactions of this compound complexes with various ligands and biomolecules, including DNA. These studies help to understand binding affinities, selectivity, and the nature of the interactions.
Linear-scaling DFT methods have been used to study the interaction of this compound(II) phenanthroline complexes with DNA G-quadruplexes to gain insight into their cytotoxicity nanogune.euchemrxiv.orgrsc.orgcsic.esresearchgate.net. These studies have investigated the binding affinity and selectivity of different isomers of the complexes and the important role of ancillary ligands in the interaction nanogune.euchemrxiv.orgrsc.orgcsic.esresearchgate.net. DFT calculations have explored different interaction modes, such as end-stacking and intercalation, and the influence of solvent effects on the stability of the resulting systems nanogune.euchemrxiv.orgrsc.orgcsic.esresearchgate.net. The interaction of these this compound complexes with duplex DNA has also been studied using DFT, highlighting the preference for intercalation via the minor groove and the crucial role of ancillary ligands in these interactions acs.org.
Reaction Mechanism Elucidation in Catalysis and Enzyme Function
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods for Large Biological Systems
For large biological systems involving this compound, such as metalloenzymes, QM/MM methods are particularly useful. These hybrid methods treat the chemically active region (containing this compound) with a more accurate quantum mechanical method (like DFT) and the surrounding environment (protein, solvent) with a less computationally expensive molecular mechanics force field nih.govencyclopedia.pubmdpi.com. This allows for the study of complex enzymatic reactions and structural refinement while considering the influence of the protein environment.
QM/MM methods are considered powerful computational tools for studying structure/function relations and structural refinement of macrobiomolecules nih.gov. They are efficient because they apply quantum chemistry techniques only to the small part of the system undergoing chemical changes nih.gov. Different versions of QM/MM methods exist, varying in how energy is evaluated, how the boundary between QM and MM layers is treated, and the specific levels of theory used nih.gov.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of atoms and molecules. By simulating the interactions between particles based on classical mechanics, MD can provide insights into the dynamic processes occurring in this compound systems, such as diffusion, phase transitions, and mechanical responses.
MD simulations have been employed to investigate the structural and atomic transport properties of liquid this compound at high temperatures, ranging from 3100 to 3800 K. scispace.com Studies using a second-neighbor Finnis-Sinclair (FS) potential have calculated properties like the pair correlation function, structure factor, and coordination number, comparing the results with similar findings obtained using different potentials such as Embedded Atom Method (EAM) and Modified Embedded Atom Method (MEAM). scispace.com These studies highlight that while EAM, MEAM, and FS potentials yield comparable results for structural properties due to analogous repulsive character, discrepancies in high-temperature physical properties arise from the attractive part of the interaction potential, which governs binding in liquid this compound. scispace.com The sensitivity of these properties to the attractive potential emphasizes the need to incorporate temperature dependency of electron density-of-state and angular forces for accurate binding descriptions. scispace.com
Furthermore, MD simulations have been used to explore the mechanical responses and microstructural evolutions of nano-polycrystalline (NPC) this compound under shock compression. aip.org These simulations, conducted on models with grain sizes from 5 to 33 nm, reveal that grain size significantly influences the Hugoniot data and waveform of NPC this compound. aip.org Smaller grain sizes correlate with higher compressibility and lower Hugoniot shear stress. aip.org As grain size increases, a double-wave structure becomes more prominent. aip.org Plastic deformation in nanocrystalline this compound under high strain rates involves dislocation migration and grain boundary processes, occasionally leading to twin boundary creation. aip.org
MD simulations are also valuable for studying the mechanical properties and phase transitions in this compound disulfide (MoS₂). Investigations into the fracture behaviors of pre-cracked monolayer MoS₂ sheets using MD have examined fracture strength and crack propagation, demonstrating good agreement with continuum fracture mechanics models like Griffith's model for smaller crack lengths. beilstein-journals.org The choice of interatomic potential, such as the Stillinger-Weber (SW) potential, is crucial for accurately describing interactions between this compound and sulfur atoms. beilstein-journals.org MD simulations have also explored phase transitions in single-layer MoS₂ nanosheets under mechanical loading, such as nanoindentation and uniaxial compression. mdpi.com These studies have observed transformations from hexagonal to quadrilateral structures under specific strain conditions, analyzing changes in bond lengths, bond angles, and the resulting electrical properties (e.g., metallic conductivity of the quadrilateral phase). mdpi.com
Basis Set and Functional Selection Considerations in this compound Systems
In computational chemistry, particularly for ab initio and Density Functional Theory (DFT) calculations applied to this compound systems, the selection of appropriate basis sets and functionals is a critical step that significantly impacts the accuracy and computational cost of the simulations. computationalscience.orgresearchgate.net
A basis set is a collection of functions used to represent the electronic wave function of a molecule or material. wikipedia.org The quality of the basis set directly affects how well the actual wave function is approximated. computationalscience.org Common types of basis functions include Gaussian-type orbitals (GTOs), which are widely used due to their computational efficiency, and Slater-type orbitals (STOs), which more closely resemble the true atomic orbitals but are computationally more demanding. wikipedia.org The choice of basis set involves a trade-off between accuracy and computational expense; larger and more flexible basis sets provide higher accuracy but require significantly more computational resources. computationalscience.org
For this compound, a transition metal with a complex electronic structure, the basis set must be capable of accurately describing its d-electrons, which are crucial for its chemical bonding and catalytic properties. This often necessitates the use of larger basis sets with polarization and diffuse functions. Polarization functions account for the distortion of atomic orbitals in molecular environments, while diffuse functions are important for describing weakly bound electrons or systems with significant anionic character.
Density Functional Theory (DFT) is a widely used method for electronic structure calculations in this compound research due to its balance of accuracy and computational feasibility for larger systems compared to more computationally intensive ab initio methods. researchgate.net DFT methods rely on approximating the exchange-correlation energy, which is a function of the electron density. The choice of functional—which defines this approximation—is paramount and depends heavily on the specific property or system being studied. Functionals are broadly classified into several types, including local density approximation (LDA), generalized gradient approximation (GGA), meta-GGA, hybrid functionals, and range-separated hybrid functionals.
For this compound systems, selecting the appropriate functional requires careful consideration. For instance, studies involving reaction energies, barrier heights, and spectroscopic properties of this compound compounds would necessitate functionals known to perform well for these specific tasks. researchgate.net Hybrid functionals, which include a portion of exact exchange from Hartree-Fock theory, often provide improved accuracy for thermochemistry and reaction barriers, but at a higher computational cost. researchgate.net GGA functionals, such as PBE, are often used for solid-state systems and provide a reasonable balance of accuracy and efficiency. Meta-GGA functionals, like TPSS or SCAN, incorporate kinetic energy density and can offer improved accuracy for certain properties.
The selection process often involves evaluating the performance of different basis sets and functionals against experimental data or higher-level theoretical calculations for relevant this compound-containing benchmark systems. researchgate.net For complex this compound systems, such as those involved in catalysis, the choice of functional can be particularly critical for accurately describing reaction mechanisms and transition states. researchgate.net
Advanced In-situ and Operando Techniques
Advanced in-situ and operando techniques are revolutionizing the study of this compound compounds by allowing researchers to probe their structure, speciation, and dynamics under realistic reaction conditions. researchgate.netresearchgate.net Unlike ex-situ methods, which analyze samples before or after a process, in-situ and operando techniques provide real-time information, offering unprecedented insights into reaction mechanisms and the dynamic behavior of catalysts or materials. researchgate.net
These techniques are particularly valuable for understanding the complex transformations that this compound-based materials undergo during catalytic reactions, electrochemical processes, or high-temperature applications. researchgate.netrsc.org By monitoring changes as they happen, researchers can identify active sites, transient intermediates, and deactivation pathways. researchgate.net
Recent advances in in-situ and operando characterization have significantly impacted catalysis research involving this compound compounds, such as this compound sulfides used for the hydrogen evolution reaction (HER). researchgate.netiapchem.org These techniques enable the real-time analysis of interfacial carrier behavior, monitoring of morphological and structural changes, probing of surface active sites, identification of reaction transition states, and tracking of changes in adsorbed species. researchgate.net
Synchrotron Radiation Techniques for In-situ Speciation and Structural Analysis
Synchrotron radiation techniques are among the most powerful tools for in-situ and operando studies of this compound systems, providing high brilliance and a wide energy spectrum that enables a variety of analytical methods. geoscienceworld.org These techniques can provide crucial information about crystalline structure, chemical composition, chemical speciation, surface and interface structure, and electronic structure. geoscienceworld.org
X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a key synchrotron-based technique for determining the oxidation state and local atomic environment (speciation and structure) of this compound in-situ. geoscienceworld.orgstanford.edumdpi.com By scanning the energy of the incident X-ray beam near the absorption edge of this compound, researchers can obtain spectra that are sensitive to its chemical state and the types and distances of surrounding atoms. geoscienceworld.org
Operando XAS has been used to study the transformation of amorphous this compound sulfide (B99878) (MoS₃) nanoparticles during the hydrogen evolution reaction, tracking the conversion to defective MoS₂ and identifying changes in the oxidation state of this compound as a function of current density. researchgate.net This provides direct evidence of the active phases and their evolution under catalytic conditions.
Synchrotron-based X-ray Diffraction (XRD) is another essential technique for in-situ structural analysis, allowing for the identification and quantification of crystalline phases present in this compound-containing materials during a reaction or process. rsc.orgmdpi.com High-energy XRD, available at synchrotron facilities, can penetrate reaction environments and provide bulk structural information. rsc.org
Combining in-situ XAS and XRD allows for a comprehensive understanding of both the local atomic structure and the bulk crystalline phases. For example, studies on iron molybdate (B1676688) catalysts with excess this compound trioxide have utilized combined in-situ Mo K-edge XAS and XRD to investigate structural dynamics and phase transformations during redox cycling. rsc.org This approach enabled the detection of individual crystalline and amorphous phases and provided information about transformations such as the reduction of Mo(VI) to Mo(IV) and the formation of MoO₂ and FeMoO₄ under reducing conditions. rsc.org
Synchrotron techniques can also be applied with high spatial resolution, enabling micro-XRF (X-ray Fluorescence) and micro-XANES to map the distribution and speciation of this compound within heterogeneous samples, such as catalysts supported on different materials or biological samples. geoscienceworld.orgmdpi.com This spatially resolved information is critical for understanding the role of morphology and composition in the performance of this compound-based materials. diamond.ac.uk
The use of synchrotron radiation techniques in-situ and operando provides invaluable data for understanding the dynamic behavior of this compound compounds, bridging the gap between theoretical predictions and real-world performance. stanford.edu
Q & A
Q. How to ensure reproducibility in this compound-based electrochemical studies?
- Guidelines :
- Document electrode pretreatment protocols (e.g., polishing, electrochemical cycling).
- Share raw impedance spectra and cyclic voltammograms in supplementary materials.
- Adhere to the Beilstein Journal’s experimental reproducibility standards .
Ethical and Collaborative Considerations
Q. How to manage data ownership in multi-institutional this compound research projects?
- Guidelines : Draft a collaboration agreement defining data access rights and authorship criteria. Use version-controlled repositories (e.g., Zenodo) for transparent data sharing. Cite primary datasets using DOIs .
Q. What ethical safeguards are critical when studying toxic this compound compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
